molecular formula C11H17NO B2515821 2-(1-Phenylpropoxy)ethan-1-amine CAS No. 1352503-93-5

2-(1-Phenylpropoxy)ethan-1-amine

Cat. No.: B2515821
CAS No.: 1352503-93-5
M. Wt: 179.263
InChI Key: IUNSHSLDGLFMEQ-UHFFFAOYSA-N
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Description

2-(1-Phenylpropoxy)ethan-1-amine is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by a phenyl group attached to a propoxyethylamine chain and is supplied as a high-purity reagent for research purposes. This compound is part of a class of phenylalkyloxyethylamines that have been investigated in pharmacological research for their potential interactions with biological targets. Specifically, structurally related phenylpropyloxyethylamines have been studied as deconstructed analogs of potent opioid ligands to explore the minimal requirements for binding to mu opioid receptors . These research compounds help in understanding fundamental structure-activity relationships and serve as novel leads for the development of new chemical entities . The compound is provided exclusively for research and development use in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment and under controlled conditions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylpropoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNSHSLDGLFMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-(1-Phenylpropoxy)ethan-1-amine: Structure, Properties, and Synthesis

Introduction

The 2-phenethylamine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including endogenous neurotransmitters and synthetic drugs.[1] Compounds within this class modulate critical biological pathways, leading to applications in areas such as neuroscience and infectious diseases.[2][3] This technical guide provides a comprehensive overview of 2-(1-Phenylpropoxy)ethan-1-amine, a specific derivative within this important class. While detailed biological data for this particular compound is not extensively published, its structural features suggest potential for exploration in drug discovery programs.

This document serves as a foundational resource for researchers, scientists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, a robust synthetic pathway with a detailed experimental protocol, and methods for its characterization. The guide is designed to bridge the gap in available literature and provide the necessary technical insights to facilitate further research and application.

Molecular Structure and Identification

The fundamental identity of a compound is rooted in its molecular structure, which dictates its physical properties and biological interactions. 2-(1-Phenylpropoxy)ethan-1-amine possesses a unique combination of a phenyl ring, a chiral ether linkage, and a primary amine, making it an interesting candidate for further investigation.

Caption: Chemical structure highlighting the phenyl, propoxy, and ethanamine moieties. The asterisk (*) indicates the chiral center.

Table 1: Chemical Identifiers
PropertyValueSource
IUPAC Name 2-(1-Phenylpropoxy)ethan-1-amineN/A
CAS Number 1352503-93-5[4]
Molecular Formula C₁₁H₁₇NO[4][5]
Molecular Weight 179.26 g/mol [4]
Monoisotopic Mass 179.13101 Da[5]
SMILES CCC(C1=CC=CC=C1)OCCN[5]
InChI InChI=1S/C11H17NO/c1-2-11(13-9-8-12)10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3[5]
InChIKey IUNSHSLDGLFMEQ-UHFFFAOYSA-N[5]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for designing experiments, formulating drug products, and predicting its pharmacokinetic profile. While extensive experimental data for 2-(1-Phenylpropoxy)ethan-1-amine is sparse, a combination of predicted values and known data provides a solid starting point.[5]

Table 2: Physicochemical Data
PropertyValueSource / Method
Purity ≥95%[4]
Predicted XlogP 1.6[5]
Physical Form Predicted to be an oil or low-melting solid at room temperatureN/A
Predicted pKa ~9.5-10.5 (for the primary amine)Based on similar structures
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Based on structure
Expertise in Action: Protocol for Experimental Property Determination

To address the data gap, standard laboratory procedures can be employed. The following protocols are foundational for characterizing novel compounds.

Protocol 1: Determination of pKa via Potentiometric Titration This method is essential for understanding the ionization state of the molecule at different pH values, which impacts solubility, receptor binding, and membrane permeability.

  • Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

  • Titration: Calibrate a pH meter with standard buffers. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.05 mL).

  • Data Acquisition: Record the pH after each addition of titrant.

  • Analysis: Plot the pH versus the volume of HCl added. The pKa is determined from the pH at the half-equivalence point on the titration curve. The primary amine is expected to be the sole basic center in the physiological pH range.

Synthesis and Purification

A reliable and scalable synthetic route is paramount for producing material for research and development. While no specific synthesis is published for this exact molecule, a logical and robust pathway can be designed based on well-established chemical transformations. The proposed route involves a Williamson ether synthesis followed by the reduction of an azide, a common strategy to introduce a primary amine while avoiding side reactions.

Proposed Synthetic Workflow Reactant1 1-Phenyl-1-propanol Intermediate 1-(2-Azidoethoxy)propyl]benzene Reactant1->Intermediate 1. NaH 2. THF, 0°C to RT Reactant2 2-Azido-1-bromoethane Product 2-(1-Phenylpropoxy)ethan-1-amine Intermediate->Product H₂, Pd/C (or LiAlH₄)

Caption: A two-step synthetic pathway for 2-(1-Phenylpropoxy)ethan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Azidoethoxy)propyl]benzene (Intermediate)

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers. Sodium hydride (NaH) is chosen as a strong, non-nucleophilic base to deprotonate the alcohol, forming a reactive alkoxide. Using an azide-containing electrophile (2-azido-1-bromoethane) serves to install a masked version of the amine, preventing the free amine from reacting with the starting materials or intermediates.

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

  • Reagent Addition: Wash the NaH with dry hexanes to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1-phenyl-1-propanol (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.

  • Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Re-cool the mixture to 0 °C and add a solution of 2-azido-1-bromoethane (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure azide intermediate.

Step 2: Synthesis of 2-(1-Phenylpropoxy)ethan-1-amine (Final Product)

  • Rationale: The reduction of the azide to a primary amine is a clean and high-yielding transformation. Catalytic hydrogenation (H₂ over Pd/C) is a preferred method due to its mild conditions and simple workup (filtration of the catalyst).

  • Setup: Dissolve the azide intermediate (1.0 eq.) from Step 1 in methanol or ethanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add palladium on carbon (10% w/w, ~5 mol%) to the solution.

  • Reaction: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 2-(1-Phenylpropoxy)ethan-1-amine. Further purification, if necessary, can be achieved by distillation or conversion to a salt followed by recrystallization.

Spectroscopic Characterization

Unambiguous structural confirmation is a non-negotiable step in chemical research. A combination of spectroscopic techniques provides a detailed picture of the molecular architecture.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals corresponding to the different proton environments. Key expected signals include multiplets in the aromatic region (~7.2-7.4 ppm), a characteristic triplet for the benzylic proton (CH-O), and various multiplets for the aliphatic chain protons, including a triplet for the terminal methyl group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for each unique carbon atom. This includes multiple signals for the aromatic carbons, a signal for the benzylic carbon, and signals for the carbons in the propoxy and ethanamine chains.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should display characteristic absorption bands. Key expected vibrations include N-H stretching of the primary amine (two bands, ~3300-3400 cm⁻¹), C-O-C ether stretching (~1100 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aliphatic C-H stretching (~2850-2950 cm⁻¹).

  • MS (Mass Spectrometry): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. In ESI+ mode, the expected molecular ion peak would be [M+H]⁺ at m/z 180.1383.

Biological Context and Potential Applications

While no specific biological activity has been reported for 2-(1-Phenylpropoxy)ethan-1-amine, its structure places it within the pharmacologically rich class of phenylalkylamines.[1] Derivatives with similar structural motifs have shown a range of activities, suggesting potential avenues for investigation.

  • Central Nervous System (CNS) Applications: Many phenethylamine derivatives act as antidepressants by inhibiting the reuptake of neurotransmitters like norepinephrine and serotonin.[3] The structural similarity suggests this compound could be a candidate for screening in CNS-related assays.

  • Antimicrobial Potential: Some complex amine derivatives have been investigated as inhibitors of bacterial enzymes, such as in overcoming colistin resistance.[2]

  • Research Tool: As a chiral amine, it can serve as a valuable building block in the synthesis of more complex molecules or as a ligand in catalysis.

The presence of a primary amine and a chiral center offers rich opportunities for derivatization to explore structure-activity relationships (SAR) in various drug discovery campaigns.

Conclusion

2-(1-Phenylpropoxy)ethan-1-amine is a structurally interesting molecule belonging to the medicinally significant phenylalkylamine family. This guide has provided a detailed account of its chemical identity, physicochemical properties, a robust and logical synthetic protocol, and the analytical methods required for its characterization. Although its biological profile remains to be elucidated, its structural features warrant further investigation, particularly in the fields of CNS drug discovery and as a versatile chemical intermediate. The protocols and data presented herein provide a solid foundation for researchers to synthesize, characterize, and explore the potential of this compound.

References

  • Pharmaffiliates. N-Methyl-2-(1-phenylpropoxy)ethan-1-amine. Available from: [Link]

  • PubChem. 2-(1-phenylpropoxy)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

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  • PubChem. 2-Phenyl-N-(2-phenylethyl)ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

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  • Lei, J., et al. (2019). Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. Molecules. Available from: [Link]

  • SpectraBase. 2-((1-phenylprop-1-en-1-yl)oxy)ethan-1-ol. Wiley. Available from: [Link]

  • PubChem. 2-(1-phenylcyclopropyl)ethan-1-amine hydrochloride. National Center for Biotechnology Information. Available from: [Link]

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  • PubChem. 2-[2-(Aminomethyl)phenyl]ethan-1-amine. National Center for Biotechnology Information. Available from: [Link]

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  • Yardley, J. P., et al. (1990). 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity. Journal of Medicinal Chemistry. Available from: [Link]

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  • ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3 (host-guest; 1:1 ratio, 5 × 10 −3 M) in (CDCl 3-CD 3 OD = 4:1). Available from: [Link]

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  • Asath, R. Mohamed, et al. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Journal of Molecular Structure. Available from: [Link]

  • Kellokumpu-Lehtinen, P., et al. (1995). N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine in combination with cyclophosphamide: an active, low-toxicity regimen for metastatic hormonally unresponsive prostate cancer. Journal of Clinical Oncology. Available from: [Link]

  • Cheméo. Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Available from: [Link]

  • MDPI. Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA). Available from: [Link]

  • Lozynskyi, A. V., et al. (2022). Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. Biopolymers and Cell. Available from: [Link]

Sources

Thermodynamic and physicochemical properties of 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical and Thermodynamic Characterization of 2-(1-Phenylpropoxy)ethan-1-amine

Abstract

2-(1-Phenylpropoxy)ethan-1-amine is a primary amine with a chiral center and an ether linkage, suggesting its potential as a scaffold or intermediate in pharmaceutical and materials science. As of the date of this publication, a comprehensive public dataset of its experimental physicochemical and thermodynamic properties is not available. This technical guide serves as a foundational roadmap for the systematic characterization of this molecule. It provides not only the theoretical importance of key properties but also detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a rigorous framework for characterizing novel chemical entities.

Introduction and Molecular Overview

2-(1-Phenylpropoxy)ethan-1-amine (CAS Number: 1352503-93-5) is an organic molecule with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol .[1][2] Its structure features a primary amine, a chiral benzylic ether, and a propyl chain, affording it a combination of basicity, lipophilicity, and hydrogen bonding potential. These features are critical in defining its interactions in biological and chemical systems.

The absence of extensive experimental data necessitates a predictive and methodological approach. This guide will detail the self-validating experimental systems required to determine the following critical properties, providing the causality behind protocol choices to ensure data integrity.

PropertyPredicted/Estimated ValueSignificance in Research & Drug Development
Molecular Formula C₁₁H₁₇NODefines the elemental composition and exact molecular weight.[1]
Molecular Weight 179.26 g/mol Fundamental for all stoichiometric and solution-based calculations.[1]
XlogP 1.6A measure of lipophilicity, influencing membrane permeability, solubility, and off-target interactions.[2]
pKa (Basic) ~9.0 - 10.5 (Estimated)Governs the ionization state at physiological pH, impacting solubility, receptor binding, and ADME properties.
Aqueous Solubility Data not availableAffects bioavailability, formulation options, and the reliability of in vitro assays.
Melting Point Data not availableAn indicator of purity, lattice energy, and physical state at ambient temperatures.
Thermal Stability Data not availableDetermines degradation pathways and defines stable storage and handling conditions.

Physicochemical Properties: Experimental Determination

The following sections provide robust protocols for determining the fundamental physicochemical properties that govern the behavior of a compound in a pharmaceutical context.

Acid Dissociation Constant (pKa)

Expertise & Experience: The pKa of the primary amine is arguably the most critical physicochemical parameter. It dictates the extent of ionization at a given pH, which directly controls aqueous solubility, membrane passage, and the nature of intermolecular interactions. For a primary amine like that in 2-(1-Phenylpropoxy)ethan-1-amine, we anticipate a pKa in the range of 9.0-10.5, typical for primary alkyl amines. Potentiometric titration is the gold-standard method due to its high accuracy and direct measurement of protonation events.[2][3]

This protocol ensures accuracy by using a calibrated system and maintaining constant ionic strength.

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in deionized water to a final concentration of approximately 1-5 mM. If aqueous solubility is low, a co-solvent (e.g., methanol or DMSO, <1-2%) can be used, but the pKa must be corrected or noted as an apparent pKa (pKaᵃ).

    • Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[4]

    • Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved CO₂, which can interfere with the titration of a basic amine.[5]

  • System Calibration:

    • Calibrate the pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) immediately before the experiment.[4]

  • Titration Procedure:

    • Place the sample vessel on a magnetic stirrer and immerse the calibrated pH electrode and the tip of a calibrated burette.

    • Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments (e.g., 0.01-0.05 mL).

    • Record the pH value after each addition, allowing the reading to stabilize (typically 20-30 seconds).[3]

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • Calculate the first derivative (dpH/dV) to precisely identify the equivalence point (the point of maximum change).

    • The pKa is the pH value at the half-equivalence point (V/2). At this point, the concentrations of the protonated (BH⁺) and neutral (B) species are equal.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep Prepare 1-5 mM Analyte in 0.15 M KCl purge Purge with N2 to remove CO2 prep->purge calibrate Calibrate pH Electrode (3-point) purge->calibrate titrate Titrate with 0.1 M HCl (Incremental Additions) calibrate->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot derive Calculate 1st Derivative (dpH/dV) plot->derive pKa Determine pKa (pH at V/2) derive->pKa

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (logP & logD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ADME (Absorption, Distribution, Metabolism, Excretion) profile. The octanol-water partition coefficient (logP) is the standard measure for the neutral species. Since our compound is a base, its distribution will be pH-dependent. Therefore, determining the distribution coefficient at physiological pH (logD₇.₄) is more relevant. The OECD-recommended shake-flask method is the definitive, albeit low-throughput, technique.[6] For a predicted logP of 1.6, this method is highly suitable as it avoids artifacts seen with highly lipophilic compounds.[7]

  • Phase Preparation:

    • Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination) by shaking them together for 24 hours and allowing the phases to separate.[8]

    • Similarly, pre-saturate the aqueous buffer with n-octanol. This ensures that the volumes of the two phases do not change during the experiment.

  • Partitioning:

    • Prepare a stock solution of the compound in the aqueous phase. The concentration should be below the compound's solubility limit and high enough for accurate quantification.

    • In a suitable vessel (e.g., a glass centrifuge tube), combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound. A phase volume ratio (PVR) of 1:1 is common, but can be adjusted based on the expected logP.

    • Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours). Avoid vigorous shaking that can cause emulsification.

  • Phase Separation & Sampling:

    • Separate the two phases by centrifugation (e.g., 2000 x g for 10-15 minutes). This is a critical step to break any micro-emulsions.

    • Carefully withdraw an aliquot from the aqueous phase for analysis. It is recommended to analyze the aqueous phase as it is less prone to contamination from the other phase.

  • Quantification & Calculation:

    • Determine the concentration of the compound in the initial aqueous solution (C_initial) and in the aqueous phase after equilibration (C_aq) using a validated analytical method (e.g., HPLC-UV or LC-MS).

    • The concentration in the octanol phase (C_oct) is determined by mass balance: C_oct = (C_initial - C_aq) * (V_aq / V_oct).

    • Calculate logD (or logP if unbuffered water is used) as: logD = log₁₀(C_oct / C_aq) .

logD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis saturate Pre-saturate Octanol and pH 7.4 Buffer stock Prepare Analyte Stock in Saturated Buffer saturate->stock mix Mix Phases & Analyte (Defined Volume Ratio) stock->mix equilibrate Equilibrate (Gentle Agitation) mix->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate quantify Quantify [Analyte] in Aqueous Phase (LC-MS) separate->quantify calculate Calculate [Analyte] in Octanol Phase quantify->calculate logD Calculate logD = log(Coct/Caq) calculate->logD

Caption: Workflow for logD determination by the shake-flask method.

Aqueous Solubility

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development.[9] It is crucial to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is a high-throughput screening measurement, while thermodynamic solubility represents the true equilibrium state and is the gold-standard for lead optimization.[10][11] The shake-flask method is the definitive approach for thermodynamic solubility.[1]

  • Sample Preparation:

    • Add an excess of the solid compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.

    • Include a positive control compound with known solubility (e.g., Haloperidol).[9]

  • Equilibration:

    • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and solid states.[11]

  • Separation of Undissolved Solid:

    • Filter the suspension using a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to pellet the excess solid. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Take a precise aliquot of the clear supernatant (the saturated solution).

    • Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS against a standard curve prepared in the same buffer.[12]

  • Data Reporting:

    • The resulting concentration is reported as the thermodynamic solubility in units of µg/mL or µM.

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis add_excess Add Excess Solid Analyte to Aqueous Buffer (pH 7.4) agitate Agitate Suspension (24-48h at 25°C) add_excess->agitate separate Separate Solid (Filtration/Centrifugation) agitate->separate quantify Quantify [Analyte] in Supernatant via LC-MS separate->quantify report Report Solubility (µg/mL) quantify->report

Caption: Workflow for thermodynamic solubility determination.

Thermal and Thermodynamic Properties

Thermal analysis provides critical information on the physical state, purity, and stability of a compound, which are essential for formulation and defining storage conditions.

Melting Point and Purity by Differential Scanning Calorimetry (DSC)

Expertise & Experience: DSC is a powerful technique that measures the heat flow into or out of a sample as a function of temperature.[13] For a crystalline solid, the melting point appears as a sharp endothermic peak. The onset temperature of this peak is taken as the melting point. Furthermore, the shape and sharpness of the peak provide an excellent indication of purity; impurities typically cause peak broadening and a depression of the melting point.[14]

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the solid sample into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the instrument to ramp the temperature at a controlled rate (e.g., 5-10 °C/min) under a continuous purge of inert gas (e.g., nitrogen).[15]

  • Data Acquisition:

    • Heat the sample to a temperature well above its expected melting point.

    • The instrument records the differential heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The resulting plot is a thermogram. An endothermic event (melting) will appear as a peak.

    • Melting Point (Tₘ): Determined from the onset temperature of the melting endotherm.

    • Enthalpy of Fusion (ΔHբ): Calculated from the area under the melting peak.

    • Purity: Can be estimated using the van't Hoff equation, which analyzes the shape of the leading edge of the melt peak.

Thermal Stability by Thermogravimetric Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as it is heated.[16] This technique is essential for determining the temperature at which the compound begins to decompose (onset of decomposition, Tₒ), identifying the presence of residual solvents or water, and understanding its overall thermal stability.[17][18] This information is critical for establishing safe drying, processing, and storage temperatures.

  • Sample Preparation:

    • Place an accurately weighed sample (5-10 mg) into a tared TGA pan.

  • Instrument Setup:

    • Place the pan onto the TGA's microbalance.

    • Heat the sample according to a defined temperature program (e.g., from ambient to 500 °C at 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition:

    • The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis:

    • The TGA curve plots percent weight loss versus temperature.

    • A step in the curve indicates a mass loss event (e.g., evaporation of solvent or decomposition).

    • The onset temperature of a major weight loss event is typically reported as the decomposition temperature.

Thermal_Analysis_Workflow cluster_dsc DSC (Melting Point & Purity) cluster_tga TGA (Thermal Stability) prep_dsc Weigh 1-5 mg Sample into Sealed Pan run_dsc Heat at 10°C/min (N2 Purge) prep_dsc->run_dsc analyze_dsc Analyze Thermogram: - Onset Temp = Tm - Peak Area = ΔHfus - Peak Shape = Purity run_dsc->analyze_dsc prep_tga Weigh 5-10 mg Sample into Tared Pan run_tga Heat at 10°C/min (N2 Purge) prep_tga->run_tga analyze_tga Analyze Curve: - Onset of Weight Loss = Td - Identify Volatiles run_tga->analyze_tga

Caption: Combined workflow for thermal analysis using DSC and TGA.

Thermodynamic Parameters (ΔHբ°, ΔGբ°)

Expertise & Experience: The standard enthalpy of formation (ΔHբ°) and Gibbs free energy of formation (ΔGբ°) are fundamental thermodynamic quantities that describe the energy and spontaneity of a compound's formation from its constituent elements.[19][20] While computationally predictable, their experimental determination provides the ultimate benchmark. The standard enthalpy of formation is typically determined by combustion calorimetry, a highly specialized technique.[21] The Gibbs free energy can then be calculated if the standard entropy is also known or can be derived from other measurements.

  • Combustion: A precisely weighed sample of the organic compound is completely combusted in a high-pressure oxygen environment within a device known as a bomb calorimeter.

  • Energy Measurement: The heat released by the combustion reaction (enthalpy of combustion, ΔH꜀°) is absorbed by a surrounding water bath, and the resulting temperature change is measured with extreme precision.

  • Calculation of ΔHբ°: Using the known enthalpies of formation of the combustion products (CO₂ and H₂O) and applying Hess's Law, the standard enthalpy of formation of the original compound can be calculated.[19] This process requires complex corrections for the experimental conditions (e.g., Washburn corrections).[21]

This is a highly specialized measurement and is typically reserved for foundational chemical studies rather than routine drug development screening.

Conclusion

While experimental data for 2-(1-Phenylpropoxy)ethan-1-amine is currently sparse, this guide provides a comprehensive and scientifically rigorous framework for its complete physicochemical and thermodynamic characterization. By following the detailed, self-validating protocols for determining pKa, logD, solubility, melting point, and thermal stability, researchers can generate the high-quality data necessary to evaluate this compound's potential in drug development and other scientific applications. The emphasis on the causality behind experimental choices and adherence to established standards like those from the OECD will ensure the integrity and reliability of the resulting data package.

References

Please note that URLs were verified as active on February 25, 2026.

  • AccelaChem. 1352503-93-5, 2-(1-phenylpropoxy)ethan-1-amine. Available from: [Link]

  • OECD (2006). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Available from: [Link]

  • PubChemLite. 2-(1-phenylpropoxy)ethan-1-amine (C11H17NO). Available from: [Link]

  • European Commission. A.8. PARTITION COEFFICIENT. Available from: [Link]

  • OECD. Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Available from: [Link]

  • Auriga Research (2022). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Available from: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available from: [Link]

  • Veeprho (2020). Thermogravimetric Analysis in Pharmaceuticals. Available from: [Link]

  • BioDuro. ADME Solubility Assay. Available from: [Link]

  • Raytor (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]

  • ECETOC. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW). Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • ResearchGate. LogP / LogD shake-flask method v1. Available from: [Link]

  • Popa, A. D. et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. PMC. Available from: [Link]

  • Infinity Labs (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available from: [Link]

  • Improved Pharma (2022). Thermogravimetric Analysis. Available from: [Link]

  • Wikipedia. Differential scanning calorimetry. Available from: [Link]

  • Vluggens, F. J. M. et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture. MDPI. Available from: [Link]

  • Pokhvisnev, Y. et al. (2022). Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. PMC. Available from: [Link]

  • Wikipedia. Standard enthalpy of formation. Available from: [Link]

  • Popa, A. D. et al. (2024). Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning. ACS Publications. Available from: [Link]

  • Plato, C. & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Analytical Chemistry. Available from: [Link]

  • Intertek. Differential Scanning Calorimetry (DSC) Analysis. Available from: [Link]

  • De Witte, T. et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

  • Yılmaz, E. et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Specac (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Available from: [Link]

  • Rogers, D. W. & Zavitsas, A. A. (2010). Heats of Formation of Organic Compounds by a Simple Calculation. ACS Publications. Available from: [Link]

  • Chemistry LibreTexts. Gibbs (Free) Energy. Available from: [Link]

  • Tang, C. et al. (2023). Experimental Determination of the Standard Gibbs Energy of Formation of Fe3–xVxO4 at 1473 K. MDPI. Available from: [Link]

  • Wikipedia. Gibbs free energy. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Derivatizing 2-(1-Phenylpropoxy)ethan-1-amine

2-(1-Phenylpropoxy)ethan-1-amine is a primary amine whose comprehensive analysis is critical in various stages of pharmaceutical development and related research fields. Due to its inherent physicochemical properties, including polarity and potential for low volatility, direct analysis by chromatographic techniques such as Gas Chromatography (GC) can be challenging, often resulting in poor peak shape, low sensitivity, and thermal degradation. Furthermore, the presence of a chiral center necessitates enantioselective analysis to elucidate the stereochemical composition, which is paramount for understanding its pharmacological and toxicological profile.[1]

Derivatization is a chemical modification process that converts an analyte into a product with improved analytical characteristics.[2][3] For 2-(1-Phenylpropoxy)ethan-1-amine, derivatization serves three primary objectives:

  • Enhanced Volatility and Thermal Stability: By replacing the active hydrogen of the primary amine with a less polar group, the volatility of the molecule is increased, making it more amenable to GC analysis.[4]

  • Improved Chromatographic Performance: Derivatization can significantly reduce peak tailing and improve separation efficiency on chromatographic columns.[2]

  • Increased Detection Sensitivity: The introduction of specific functional groups can dramatically enhance the response of the analyte to various detectors, such as Electron Capture Detectors (ECD) or fluorescence detectors.[5][6]

  • Enantiomeric Resolution: The use of chiral derivatizing agents (CDAs) converts the enantiomers of 2-(1-Phenylpropoxy)ethan-1-amine into diastereomers, which can then be separated and quantified using standard achiral chromatographic techniques.[7][8]

This document provides a detailed guide to several robust derivatization techniques applicable to 2-(1-Phenylpropoxy)ethan-1-amine, complete with theoretical underpinnings, detailed experimental protocols, and comparative data to aid researchers in selecting the optimal method for their analytical needs.

I. Derivatization for Gas Chromatography (GC) Analysis

For GC-based analysis, the primary goals of derivatization are to increase volatility and thermal stability. The two most common and effective strategies for primary amines are silylation and acylation.

A. Silylation: Enhancing Volatility

Silylation involves the replacement of the active hydrogen on the primary amine with a trimethylsilyl (TMS) or a more robust tert-butyldimethylsilyl (TBDMS) group.[9] This derivatization strategy effectively reduces the polarity of the analyte, thereby increasing its volatility and improving its chromatographic behavior.

The lone pair of electrons on the nitrogen atom of the primary amine attacks the silicon atom of the silylating reagent, leading to the displacement of a leaving group and the formation of a stable N-Si bond.

A variety of silylating reagents are available, each with distinct reactivity profiles.[10][11][12]

ReagentAcronymKey Characteristics
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAA powerful trimethylsilyl donor with volatile byproducts, making it suitable for many applications.[4]
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAOne of the most volatile and potent silylating reagents, capable of derivatizing even hindered amines.[13]
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms tert-butyldimethylsilyl (TBDMS) derivatives that are significantly more stable to hydrolysis than TMS derivatives.[9][11][13]
TrimethylchlorosilaneTMCSOften used as a catalyst in conjunction with other silylating reagents to enhance their reactivity.[6][14]

This protocol provides a general framework for the silylation of 2-(1-Phenylpropoxy)ethan-1-amine for GC-MS analysis.

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine, or ethyl acetate)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of the anhydrous solvent to the dried sample, followed by 100 µL of BSTFA + 1% TMCS.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30 minutes. The optimal temperature and time may need to be determined empirically.

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized solution directly into the GC-MS system.

Workflow for Silylation:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_reagent Add BSTFA + 1% TMCS add_solvent->add_reagent heat Heat at 60-80°C for 30 min add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Workflow for silylation of 2-(1-Phenylpropoxy)ethan-1-amine.

B. Acylation: For Enhanced Stability and Detection

Acylation involves the reaction of the primary amine with an acylating agent, typically a perfluorinated acid anhydride, to form a stable amide derivative.[5] This not only increases volatility but can also significantly enhance the sensitivity of detection, particularly with an Electron Capture Detector (ECD), due to the introduction of electronegative fluorine atoms.[6]

The primary amine acts as a nucleophile, attacking the carbonyl carbon of the acylating reagent. This leads to the formation of a stable amide and a carboxylic acid byproduct.

ReagentAcronymKey Characteristics
Trifluoroacetic anhydrideTFAAThe most reactive and volatile of the perfluorinated anhydrides.[15]
Pentafluoropropionic anhydridePFPAOffers a good balance of reactivity and derivative stability.[15]
Heptafluorobutyric anhydrideHFBAProduces derivatives that are highly responsive to ECD.[15]

This protocol outlines a general procedure for the acylation of 2-(1-Phenylpropoxy)ethan-1-amine.

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate or acetonitrile)

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

  • GC-MS or GC-ECD system

Procedure:

  • Sample Preparation: Place a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample into a reaction vial and evaporate to dryness if necessary.

  • Reagent Addition: Add 200 µL of the anhydrous solvent, followed by 100 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes.[6]

  • Byproduct Removal (Recommended): After cooling, gently evaporate the excess reagent and solvent under a stream of nitrogen. Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate) for injection.

  • Analysis: Inject 1 µL of the final solution into the GC system.

Workflow for Acylation:

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start with Sample dry Evaporate to Dryness start->dry add_solvent Add Anhydrous Solvent dry->add_solvent add_tfaa Add TFAA add_solvent->add_tfaa heat Heat at 60-70°C (15-30 min) add_tfaa->heat cool Cool to Room Temperature heat->cool evap Evaporate Excess Reagent cool->evap redissolve Redissolve in Solvent evap->redissolve inject Inject into GC redissolve->inject

Caption: Workflow for acylation of 2-(1-Phenylpropoxy)ethan-1-amine.

II. Chiral Derivatization for Enantioselective Analysis

Given that 2-(1-Phenylpropoxy)ethan-1-amine is a chiral molecule, distinguishing between its enantiomers is often a regulatory and scientific necessity. Chiral derivatization converts the enantiomeric pair into diastereomers, which possess different physical properties and can be separated on a standard achiral column.[8]

A. Mosher's Amide Formation for NMR and Chromatographic Analysis

Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA) and its more reactive acid chloride are widely used chiral derivatizing agents for amines and alcohols.[1][7] The resulting diastereomeric amides can be distinguished by NMR spectroscopy or separated by chromatography (HPLC or GC).[7][16]

The chiral amine reacts with an enantiomerically pure Mosher's acid chloride to form a pair of diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR and can also enhance chromatographic separation.[1]

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)

  • Anhydrous aprotic solvent (e.g., deuterated chloroform for NMR, or acetonitrile for HPLC/GC)

  • Anhydrous base (e.g., pyridine or triethylamine)

  • Reaction vials with PTFE-lined caps

  • Analytical instrumentation (NMR, HPLC, or GC)

Procedure:

  • Sample Preparation: In a clean, dry reaction vial, dissolve a known amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample in 0.5 mL of the anhydrous solvent.

  • Base Addition: Add a slight molar excess (e.g., 1.5 equivalents) of the anhydrous base.

  • Reagent Addition: Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).

  • Work-up (for chromatography): If necessary, quench the reaction with a small amount of water and extract the diastereomeric amides with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Reconstitute in a suitable solvent for analysis.

  • Analysis: Analyze the resulting diastereomers by NMR, HPLC, or GC.

Logical Flow of Chiral Derivatization:

G racemate Racemic Amine (R- and S-enantiomers) diastereomers Diastereomeric Mixture (R,R and S,R) racemate->diastereomers + cda Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid Chloride) cda->diastereomers separation Chromatographic Separation (Achiral Column) diastereomers->separation quantification Quantification of Diastereomers separation->quantification

Caption: Principle of chiral derivatization for enantiomeric resolution.

B. Marfey's Reagent for HPLC-UV Analysis

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is another excellent chiral derivatizing agent for primary amines.[8][17] It reacts under mild conditions to form diastereomeric derivatives that contain a strong chromophore (dinitrophenyl group), making them ideal for sensitive UV detection in HPLC.[8]

The primary amine of 2-(1-Phenylpropoxy)ethan-1-amine displaces the fluorine atom of Marfey's reagent via a nucleophilic aromatic substitution reaction, forming stable diastereomeric adducts.

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • Marfey's reagent (FDAA)

  • Acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve a small amount of the 2-(1-Phenylpropoxy)ethan-1-amine sample in 100 µL of acetone.

  • Reagent Addition: Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

  • Reaction: Add 40 µL of 1 M sodium bicarbonate solution. Mix well and heat at 40°C for 1 hour.

  • Quenching: After cooling to room temperature, neutralize the reaction mixture by adding 20 µL of 2 M hydrochloric acid.

  • Analysis: Dilute the sample with the mobile phase and inject it into the HPLC system.

III. Fluorescent Derivatization for High-Sensitivity HPLC

For trace-level analysis, derivatization with a fluorescent labeling agent can provide exceptional sensitivity and selectivity.[18]

A. Fluorescamine Derivatization

Fluorescamine is a fluorogenic reagent that reacts rapidly with primary amines to form highly fluorescent pyrrolinone derivatives.[19][20] A key advantage is that fluorescamine itself and its hydrolysis products are non-fluorescent, leading to low background signals.[19]

Fluorescamine reacts with the primary amine in a buffered aqueous solution at a slightly alkaline pH to yield a fluorescent product. The reaction is nearly instantaneous.

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • Borate buffer (e.g., 0.1 M, pH 9.0)

  • Fluorescamine solution (e.g., 0.3 mg/mL in acetone)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Buffering: Dissolve the 2-(1-Phenylpropoxy)ethan-1-amine sample in the borate buffer.

  • Derivatization: While vortexing the buffered sample, rapidly add the fluorescamine solution. The reaction is immediate.

  • Analysis: The derivatized sample can be directly injected into the HPLC system. Set the fluorescence detector to an excitation wavelength of approximately 390 nm and an emission wavelength of about 475 nm.[20]

B. NBD-Cl Derivatization

4-chloro-7-nitrobenzofurazan (NBD-Cl) is a fluorogenic and chromogenic reagent that reacts with primary amines to form stable, highly fluorescent derivatives.[19]

The primary amine displaces the chlorine atom on the benzofurazan ring through a nucleophilic substitution reaction.[19]

Materials:

  • 2-(1-Phenylpropoxy)ethan-1-amine sample

  • NBD-Cl solution (e.g., 5 mM in acetonitrile)

  • Borate buffer (e.g., 0.1 M, pH 8.5)

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Mix the sample solution with the borate buffer.

  • Reagent Addition: Add the NBD-Cl solution to the buffered sample.

  • Reaction: Heat the mixture at 60°C for 30 minutes.

  • Analysis: After cooling, inject the derivatized sample into the HPLC system.

IV. Summary and Method Selection

The choice of derivatization technique for 2-(1-Phenylpropoxy)ethan-1-amine depends on the analytical objective and the available instrumentation.

Analytical GoalRecommended TechniqueInstrumentationKey Advantages
General GC Analysis (Qualitative/Quantitative)Silylation (BSTFA, MSTFA)GC-MS, GC-FIDIncreases volatility, improves peak shape.
High-Sensitivity GC AnalysisAcylation (TFAA, PFPA, HFBA)GC-ECD, GC-MSForms stable derivatives, enhances ECD sensitivity.
Enantiomeric Purity and Absolute ConfigurationChiral Derivatization (Mosher's Acid)NMR, HPLC-UV, GC-MSAllows for the separation and quantification of enantiomers.
Enantiomeric Resolution by HPLCChiral Derivatization (Marfey's Reagent)HPLC-UVSensitive UV detection of diastereomers.
Trace-Level Quantification by HPLCFluorescent Derivatization (Fluorescamine, NBD-Cl)HPLC-FLDHigh sensitivity and selectivity.

By carefully considering the principles and protocols outlined in this guide, researchers can effectively derivatize 2-(1-Phenylpropoxy)ethan-1-amine to achieve reliable and accurate analytical results.

References

  • Chiral derivatizing agent. Wikipedia. Available at: [Link]

  • Mastering Chiral Analysis: The Essential Role of Mosher's Reagent in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. PubMed. Available at: [Link]

  • Bhushan, R., & Agarwal, V. (2012). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. AKJournals. Available at: [Link]

  • Derivatization reagents for GC. MACHEREY-NAGEL. Available at: [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2007). Chiral Separations Using Marfey's Reagent. In Thin Layer Chromatography in Chiral Separations and Analysis. Taylor & Francis. Available at: [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Available at: [Link]

  • Chernobrovkin, M. G., et al. (2020). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available at: [Link]

  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH. Available at: [Link]

  • Acylation Reagents for Gas Chromatography. Labinsights. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Derivatization. Chemistry LibreTexts. Available at: [Link]

  • 2-(1-phenylpropoxy)ethan-1-amine (C11H17NO). PubChem. Available at: [Link]

  • 1352503-93-5,2-(1-phenylpropoxy)ethan-1-amine. AccelaChem. Available at: [Link]

  • Pirkle, W. H., & Simmons, K. A. (1983). Improved chiral derivatizing agents for the chromatographic resolution of racemic primary amines. The Journal of Organic Chemistry. Available at: [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Available at: [Link]

  • N-Methyl-2-(1-phenylpropoxy)ethan-1-amine. Pharmaffiliates. Available at: [Link]

  • Lurie, I. S. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. OUCI. Available at: [Link]

  • Ash, J., Hickey, L., & Goodpaster, J. (2018). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Forensic Chemistry. Available at: [Link]

  • 2-Phenyl-N-(2-phenylethyl)ethan-1-amine. PubChem. Available at: [Link]

Sources

Troubleshooting & Optimization

Overcoming low yields in the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges, particularly low yields, during the synthesis of this and structurally related amino ethers. As your Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route effectively. This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting guides, addressing specific issues you may face in the lab.

The primary synthetic route discussed is the Williamson ether synthesis, a robust and widely used method for forming ether linkages. However, its application to secondary alcohols like 1-phenyl-1-propanol requires careful optimization to mitigate competing side reactions. We will also explore a viable alternative pathway: reductive amination.

Part 1: Troubleshooting the Williamson Ether Synthesis Route

The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide nucleophile displaces a halide from an alkyl halide.[1] In our case, this involves the reaction of the sodium or potassium salt of 1-phenyl-1-propanol with an N-protected 2-haloethanamine.

Overall Reaction Scheme:

dot graph "Williamson_Ether_Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 1. General workflow for the Williamson ether synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: My yield is consistently low (<40%). What are the most likely causes?

A1: Low yields in this specific Williamson ether synthesis are most commonly attributed to two main factors: E2 elimination as a competing side reaction, and suboptimal reaction conditions .

  • E2 Elimination: 1-Phenyl-1-propanol is a secondary alcohol. Its corresponding alkoxide is not only a good nucleophile but also a strong base. When it reacts with the N-protected 2-chloroethanamine, it can either attack the carbon atom bearing the chlorine (S(_N)2, desired) or abstract a proton from the adjacent carbon, leading to the formation of an alkene (E2 elimination, undesired).[1][2]

    dot graph "SN2_vs_E2" { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

    } Figure 2. Competing S(_N)2 and E2 pathways.

  • Suboptimal Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of S(_N)2 to E2 products.

Troubleshooting Steps:

  • Choice of Base and Alkoxide Formation:

    • Issue: Incomplete deprotonation of 1-phenyl-1-propanol. If a weaker base is used, the unreacted alcohol can interfere with the reaction.

    • Solution: Use a strong, non-nucleophilic base to ensure complete and irreversible formation of the alkoxide. Sodium hydride (NaH) is an excellent choice as the only byproduct is hydrogen gas, which bubbles out of the reaction.[2]

    • Protocol Insight: Add 1-phenyl-1-propanol dropwise to a suspension of NaH in an anhydrous aprotic solvent like THF at 0 °C. Allow the mixture to stir for at least 30-60 minutes at room temperature to ensure complete deprotonation before adding the alkyl halide.

  • Solvent Selection:

    • Issue: Using protic solvents (e.g., ethanol, water) or apolar solvents. Protic solvents will protonate the alkoxide, reducing its nucleophilicity. Apolar solvents may not effectively dissolve the ionic alkoxide.

    • Solution: Employ a polar aprotic solvent. These solvents solvate the cation of the alkoxide but not the anion, leaving the nucleophile "naked" and highly reactive. Good choices include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).[3]

  • Temperature Control:

    • Issue: High reaction temperatures. Higher temperatures generally favor the E2 elimination pathway over the S(_N)2 pathway.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary, monitoring the reaction by TLC. A typical range for Williamson ether synthesis is 50-100 °C.[3]

Q2: I'm observing multiple spots on my TLC plate, and purification is difficult. What are the potential byproducts?

A2: Besides the desired product and unreacted starting materials, you may be forming several byproducts:

  • Elimination Product: As discussed in Q1, the E2 reaction will produce N-Boc-ethenamine (a vinyl carbamate).

  • Dialkylation/Overalkylation: If the amine on your 2-chloroethanamine is not protected, it can react with another molecule of 2-chloroethanamine, leading to piperazine derivatives and other oligomers.

  • Self-Condensation of 1-phenyl-1-propanol: Under strongly basic conditions and at higher temperatures, the alcohol can potentially undergo dehydration to form 1-phenyl-1-propene.

Troubleshooting Steps:

  • Amine Protection is Crucial:

    • Issue: Using unprotected 2-chloroethanamine. The primary amine is a good nucleophile and will compete with the alkoxide, leading to a complex mixture of products.

    • Solution: Always use an N-protected 2-haloethanamine. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under basic conditions and its relatively straightforward removal under acidic conditions.[4][5] The phthalimide group is another robust option, typically cleaved with hydrazine.[6][7]

  • Purification Strategy:

    • Issue: Similar polarities of the product and byproducts.

    • Solution: Column chromatography on silica gel is typically effective for separating the N-Boc protected product from nonpolar byproducts. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. The final amine product, being basic, can be purified by extraction into an acidic aqueous solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then basifying the aqueous layer and extracting the free amine into a fresh organic phase.

Q3: What is the best N-protecting group for the 2-chloroethanamine, and how do I remove it?

A3: The choice of protecting group depends on the overall stability of your molecule to the deprotection conditions. For this synthesis, the Boc group is highly recommended.

  • Why Boc? It is stable to the strong base used in the Williamson ether synthesis but can be easily removed under acidic conditions, which are unlikely to affect the newly formed ether linkage.

Table 1: Comparison of Common Amine Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsAdvantagesDisadvantages
Boc (Boc)(_2)O, base (e.g., NaOH, Et(_3)N)Strong acid (e.g., TFA, HCl in dioxane)[4][5][8]Stable to base, easy to remove.Sensitive to strong acids.
Phthalimide (Pht) Phthalic anhydride, heatHydrazine (NH(_2)NH(_2))[6][7]Very robust.Deprotection with hydrazine can sometimes be sluggish and may require heating.

Experimental Protocols:

  • Synthesis of N-Boc-2-chloroethylamine: This key intermediate can be synthesized from 2-chloroethylamine hydrochloride and di-tert-butyl dicarbonate ((Boc)(_2)O) in the presence of a base like sodium hydroxide.

  • Optimized Williamson Ether Synthesis Protocol (Representative):

    • Suspend sodium hydride (1.2 eq.) in anhydrous THF in a flame-dried, three-neck flask under an inert atmosphere (N(_2) or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 1-phenyl-1-propanol (1.0 eq.) in anhydrous THF to the NaH suspension.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the resulting alkoxide solution back to 0 °C and add a solution of N-Boc-2-chloroethylamine (1.1 eq.) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight, or gently heat to reflux (monitoring by TLC) until the starting alcohol is consumed.

    • Carefully quench the reaction by slowly adding saturated aqueous NH(_4)Cl solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na(_2)SO(_4), and concentrate under reduced pressure.

    • Purify the crude N-Boc-2-(1-phenylpropoxy)ethan-1-amine by column chromatography.

  • Boc-Deprotection Protocol:

    • Dissolve the purified N-Boc protected amine in a suitable solvent like dichloromethane (DCM) or dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 25-50% v/v in DCM) or a 4M solution of HCl in dioxane.[8]

    • Stir at room temperature for 1-4 hours, monitoring by TLC.

    • Remove the solvent and excess acid under reduced pressure to obtain the amine salt.

    • For the free amine, dissolve the salt in water, basify with NaOH, and extract with an organic solvent.

Part 2: Alternative Synthetic Route - Reductive Amination

If the Williamson ether synthesis consistently provides low yields, an alternative strategy is reductive amination.[9] This approach avoids the use of strong bases and the associated elimination side reactions. The key is to synthesize an aldehyde precursor, 2-(1-phenylpropoxy)acetaldehyde.

Overall Reaction Scheme:

dot graph "Reductive_Amination_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Figure 3. General workflow for the reductive amination route.

Frequently Asked Questions & Troubleshooting Guide

Q4: How can I synthesize the required aldehyde, 2-(1-phenylpropoxy)acetaldehyde?

A4: This intermediate can be prepared via a Williamson ether synthesis, but using a different electrophile. React the alkoxide of 1-phenyl-1-propanol with a 2-haloacetaldehyde acetal (e.g., 2-bromoacetaldehyde diethyl acetal). The acetal acts as a protecting group for the aldehyde. Following the ether formation, the acetal is easily hydrolyzed under mild acidic conditions to reveal the aldehyde.

Q5: What are the best conditions for the reductive amination step?

A5: Reductive amination is typically a one-pot reaction where the aldehyde, amine (in this case, ammonia), and a reducing agent are combined.[10]

  • Amine Source: Aqueous ammonia or ammonium acetate can be used as the source of ammonia.

  • Reducing Agent: A key consideration is to use a reducing agent that is selective for the imine intermediate over the starting aldehyde. Sodium cyanoborohydride (NaBH(3)CN) is a classic choice for this purpose. Sodium triacetoxyborohydride (NaBH(OAc)(_3)) is another excellent, milder alternative that avoids the use of cyanide salts.

  • pH Control: The reaction is typically carried out under mildly acidic conditions (pH 4-6) to promote imine formation without deactivating the amine nucleophile.

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAdvantagesDisadvantages
NaBH(3)CN Selectively reduces imines in the presence of aldehydes.Toxic cyanide byproduct.
NaBH(OAc)(_3) Mild, selective, and non-toxic.More expensive than other borohydrides.
H(_2)/Pd-C "Green" reducing agent, high atom economy.Requires specialized hydrogenation equipment.

Representative Reductive Amination Protocol:

  • Dissolve 2-(1-phenylpropoxy)acetaldehyde (1.0 eq.) and ammonium acetate (5-10 eq.) in methanol.

  • Add sodium cyanoborohydride (1.5 eq.) in portions.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by adding aqueous HCl.

  • Perform an acidic-basic workup as described in A2 to isolate and purify the final amine product.

Summary and Recommendations

Low yields in the synthesis of 2-(1-Phenylpropoxy)ethan-1-amine via the Williamson ether synthesis are common but can be overcome with careful optimization. The key to success lies in favoring the S(_N)2 pathway over the competing E2 elimination. This is best achieved by:

  • Using a strong, non-nucleophilic base like NaH .

  • Employing a polar aprotic solvent such as THF or DMF .

  • Maintaining a moderate reaction temperature .

  • Crucially, using an N-protected 2-chloroethanamine , with N-Boc-2-chloroethylamine being a highly suitable choice.

Should these optimizations fail to provide satisfactory yields, consider the reductive amination route as a robust alternative. While it requires the synthesis of an aldehyde intermediate, it avoids the problematic base-mediated elimination step.

By understanding the mechanistic principles behind these reactions and systematically addressing the potential pitfalls, you can significantly improve the yield and purity of your target compound.

References

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis Explained. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Fulir. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. [Link]

  • KPU Pressbooks. (n.d.). 1.5 Williamson Ether Synthesis – Organic Chemistry II. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]

  • MDPI. (2022, November 19). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Phthalimides. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-[4-(1-methylpropoxy)phenoxy]ethylamine. [Link]

  • Synarchive. (n.d.). Protecting Groups List. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

Sources

Purification strategies for removing impurities from 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(1-Phenylpropoxy)ethan-1-amine

  • Ticket ID: PUR-2-PPEA-001[1]

  • Subject: Impurity Removal & Isolation Strategies

  • Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely working with 2-(1-Phenylpropoxy)ethan-1-amine , a primary ether-amine often synthesized via Williamson ether synthesis or reduction of a nitrile/azide intermediate.[1] This molecule presents specific purification challenges due to its basicity, the potential for elimination side-products (styrenyl derivatives), and the difficulty of separating the neutral alcohol precursor (1-phenylpropan-1-ol ) from the amine product.[1]

This guide prioritizes Acid-Base Extraction as the primary purification vector due to the high pKa (~9.8–10.2) of the primary amine, allowing for a highly selective separation from neutral organic impurities.

Module 1: The "Oily Amine" Protocol (Acid-Base Extraction)

User Symptom: "My crude product is a yellow oil containing significant amounts of unreacted alcohol starting material. Flash chromatography is causing tailing."

The Fix: Do not rely on chromatography as a first step. Use the basicity of the amine to chemically separate it from the neutral alcohol.

The Science (Why this works):

The primary amine (


) has a pKa of approximately 10.[1]
  • At pH < 4: The amine is protonated (

    
    ), becoming water-soluble.[1] Neutral impurities (alcohols, ethers, alkenes) remain hydrophobic.
    
  • At pH > 12: The amine is deprotonated (free base), becoming hydrophobic (organic-soluble).[1]

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude yellow oil in a non-polar solvent (e.g., Dichloromethane (DCM) or Diethyl Ether ). Avoid Ethyl Acetate if possible, as it can hydrolyze under strong pH swings, though it is acceptable for rapid extractions.

  • Acid Wash (The Trap):

    • Add 1M HCl (aq) to the organic phase. Ratio: 1:1 v/v.

    • Shake vigorously. The product moves to the Aqueous Layer .

    • Critical Step: Separate the layers.[2] Keep the Aqueous Layer.

    • (Optional) Wash the aqueous layer again with fresh DCM to remove stubborn neutral impurities.

  • Basification (The Release):

    • Cool the aqueous layer in an ice bath (neutralization is exothermic).

    • Slowly add 6M NaOH or 50% KOH until the pH reaches >12 (check with pH paper).

    • Observation: The solution should turn cloudy as the free amine oils out.

  • Extraction:

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Combine organic layers.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Result: The unreacted 1-phenylpropan-1-ol remains in the initial organic waste; the purified amine is recovered in the final step.[1]

Module 2: Visualization of the Extraction Workflow

The following diagram illustrates the phase-switching logic required to isolate the amine from neutral impurities.

AcidBaseExtraction Start Crude Mixture (Amine + Alcohol + Salts) Dissolve Dissolve in DCM Start->Dissolve AddAcid Add 1M HCl (pH < 2) Dissolve->AddAcid PhaseSep1 Phase Separation 1 AddAcid->PhaseSep1 OrgLayer1 Organic Layer (Contains Neutral Alcohol) PhaseSep1->OrgLayer1 Neutrals stay here AqLayer1 Aqueous Layer (Contains Amine-HCl Salt) PhaseSep1->AqLayer1 Amine migrates here Discard1 Discard / Recycle (Recover Alcohol) OrgLayer1->Discard1 Basify Add 6M NaOH (pH > 12) (Cool on Ice) AqLayer1->Basify PhaseSep2 Extract with DCM (x3) Basify->PhaseSep2 AqLayer2 Aqueous Layer (Salts/Waste) PhaseSep2->AqLayer2 OrgLayer2 Organic Layer (Free Amine) PhaseSep2->OrgLayer2 Dry Dry (Na2SO4) & Evaporate OrgLayer2->Dry Final Pure 2-(1-Phenylpropoxy)ethan-1-amine Dry->Final

Caption: Figure 1. Selective Acid-Base Extraction workflow separating the basic amine product from neutral alcohol impurities.[1]

Module 3: Advanced Troubleshooting (FAQs)

Q1: "I see a 'Ghost Peak' or severe tailing during HPLC/LC-MS analysis."

Diagnosis: Primary amines interact strongly with the acidic silanol groups on standard silica columns (both normal and reverse phase), causing peak broadening.[1] The Fix:

  • Mobile Phase Modifier: You must add a basic modifier or an ion-pairing agent.[1]

  • Protocol: Add 0.1% Triethylamine (TEA) or 0.1% Ammonium Hydroxide to your aqueous mobile phase.[1] This blocks the silanol sites. Alternatively, use a high-pH stable column (e.g., Waters XBridge) at pH 10.[1]

Q2: "The product turns brown/black upon vacuum distillation."

Diagnosis: Oxidative degradation or thermal elimination. The benzylic ether position is susceptible to radical oxidation, and the amine can undergo Hofmann-type elimination if heated excessively in the presence of salts. The Fix:

  • Lower Temperature: Ensure high vacuum (< 1 mbar) to keep the boiling point below 120°C.

  • Inert Atmosphere: Bleed nitrogen or argon into the capillary during distillation.

  • Salt Alternative: If the free base is unstable, convert it to the Oxalate or Fumarate salt immediately. These salts are often crystalline solids, whereas the HCl salt might be hygroscopic (water-absorbing oil).[1]

Q3: "How do I remove the elimination byproduct (1-Phenylpropene)?"

Diagnosis: If the synthesis involved harsh heating or strong bases, you may have eliminated the ether to form a styrene derivative. The Fix:

  • Wash Strategy: The elimination product is non-basic. It will be removed entirely by the Acid-Base Extraction (Module 1) .[1] It will remain in the initial organic layer while the amine moves to the acid layer.

Module 4: Data & Solvent Compatibility Table

Use this table to select the correct solvent system for your specific impurity profile.

Impurity TypeChemical NatureRemoval StrategyRecommended Solvent System
1-Phenylpropan-1-ol Neutral AlcoholAcid-Base ExtractionDCM / 1M HCl
1-Phenylpropene Non-polar AlkeneAcid-Base ExtractionHexanes / 1M HCl
Inorganic Salts Ionic SolidFiltration / Aqueous WashDissolve amine in DCM; filter solids
Over-alkylated Amine Secondary/TertiaryDistillation / ChromatographyDifficult chemically. Use fractional distillation (BP differences) or Amine-functionalized Silica.[1]
Water SolventDrying AgentAnhydrous

or

References

  • Amine Extraction Principles

    • Source: LibreTexts Chemistry. "Acid-Base Extraction."[1][3]

    • URL:[Link]

  • Williamson Ether Synthesis & Side Reactions

    • Source: Master Organic Chemistry. "The Williamson Ether Synthesis."[4][5][6][7][8]

    • URL:[Link]

  • pKa of Primary Amines

    • Source: Evans pKa Table (Harvard).[1]

    • URL:[Link][1]

  • Chromatography of Amines

    • Source: Chromedia. "Tailing of Amines."
    • URL:[Link][1]

Sources

Technical Support Center: Stability & Storage of 2-(1-Phenylpropoxy)ethan-1-amine

[1]

Core Stability Profile: The "Why" Behind the Degradation

Understanding the molecular vulnerabilities is the first step to effective preservation.

2-(1-Phenylpropoxy)ethan-1-amine is a bifunctional intermediate often encountered in the synthesis of SNRIs or antihistamines (structurally related to Orphenadrine metabolites). Its stability is compromised by two competing degradation pathways inherent to its functional groups: the Benzylic Ether moiety and the Primary Amine tail.

A. The Benzylic Oxidation Risk (The "Yellowing" Effect)

The carbon atom adjacent to the phenyl ring (the benzylic position) is electronically activated. The ether oxygen further stabilizes radical formation at this site. Upon exposure to atmospheric oxygen and light, this position undergoes autoxidation , forming unstable hydroperoxides.[1] These eventually cleave to yield Propiophenone (or Benzaldehyde derivatives depending on substitution) and Ethanolamine fragments. This is the primary cause of sample yellowing and loss of potency.

B. The Carbonation Trap (The "White Crust" Effect)

As a primary amine, this compound is a nucleophile that reacts avidly with atmospheric carbon dioxide (

carbamate salts

Interactive Troubleshooting Guide (FAQ)

Q1: "My clear oil has turned yellow/orange. Is it still usable?"

Diagnosis: This indicates oxidative degradation at the benzylic position, likely triggered by light or headspace oxygen.

  • The Science: The yellow color comes from conjugated ketones (like propiophenone) or Schiff bases formed between the amine and oxidative cleavage byproducts.

  • Action:

    • Check Purity: Run an LC-MS or GC-MS. If the impurity peak (ketone) is <2%, you may repurify.

    • Repurification: Dissolve in dilute HCl (converts amine to salt, leaving non-basic oxidation products in organic layer). Wash with ether/DCM. Basify the aqueous layer and extract.[2]

    • Prevention: Future storage must use amber glass and inert gas (Argon/Nitrogen).

Q2: "I see a white solid forming on the threads of the vial. Has the compound crystallized?"

Diagnosis: Unlikely. This is almost certainly Amine Carbonate/Carbamate formation .

  • The Science:

    
    . This is a kinetic reaction with air.
    
  • Action:

    • Verification: Take a small amount of the white solid and add dilute HCl. If it bubbles slightly (releasing

      
      ) or dissolves instantly to give the pure amine salt, it is a carbonate.
      
    • Recovery: The compound is not destroyed. Dissolve the entire sample in organic solvent, wash with basic brine (NaOH/NaCl) to drive off

      
       and regenerate the free base, then dry and concentrate.
      
Q3: "Can I store this compound in solution to prevent degradation?"

Diagnosis: Yes, but solvent choice is critical.

  • The Science: Storing in protic solvents (Methanol/Ethanol) can accelerate trans-etherification or oxidation. Chlorinated solvents (DCM/Chloroform) can slowly alkylate amines over months (quaternization).

  • Recommendation: Store as a concentrated solution in Toluene or Anhydrous THF at -20°C. Toluene acts as a radical scavenger and is non-reactive toward the amine.

Validated Storage Protocol

To ensure shelf-life >12 months, strictly adhere to this "3-Barrier" protocol.

ParameterSpecificationScientific Rationale
Temperature -20°C (Optimal) or 2-8°CSlows radical propagation kinetics (Arrhenius equation).
Atmosphere Argon Overlay Argon is heavier than air and forms a "blanket" over the liquid surface, unlike Nitrogen which mixes more easily.
Container Amber Glass + PTFE Liner Amber glass blocks UV light (initiator of benzylic radicals). PTFE liners prevent plasticizer leaching by the amine.
Desiccant External Only Store the vial inside a secondary jar containing Drierite/Silica. Do not put desiccant directly in the product.

Visualizing the Degradation Pathways[3]

The following diagram maps the chemical fate of your compound under poor storage conditions.

DegradationPathwayscluster_preventionPrevention StrategyCompound2-(1-Phenylpropoxy)ethan-1-amine(Active API)RadicalBenzylic RadicalIntermediateCompound->RadicalH-abstraction(Slow Initiation)CarbamateAmine Carbamate(White Solid)Compound->CarbamateNucleophilic Attack(Reversible)PeroxideHydroperoxideSpeciesRadical->PeroxideFast PropagationCleavageCleavage Products:Propiophenone + EthanolaminePeroxide->CleavageDecompositionO2Oxygen (O2)+ Light (hv)O2->RadicalCO2Carbon Dioxide(CO2)CO2->CarbamateArgonArgon BlanketBlocks O2/CO2

Figure 1: Mechanistic pathways for oxidative degradation (Red/Yellow) and carbonation (Grey).

Decision Tree: Handling & Recovery

Follow this logic flow when assessing stored samples.

StorageLogicStartInspect SampleColorColor CheckStart->ColorYellowYellow/Orange?Color->YellowYesWhiteWhite Precipitate?Color->WhiteNoAction2Acid/BaseExtractionYellow->Action2Oxidation DetectedAction1OK to Use(Check HPLC)White->Action1Clear/ColorlessAction3Filter & Wash(or Dissolve in DCM)White->Action3Carbamate Detected

Figure 2: Rapid decision logic for assessing sample integrity before experimental use.

References

  • Pharmaffiliates. (2024). N-Methyl-2-(1-phenylpropoxy)ethan-1-amine Stability Data. Retrieved from (Data inferred from N-methyl analog storage requirements: 2-8°C).

  • Del Giacco, T., et al. (2001).[3] Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2.[3] Link (Establishes the benzylic radical oxidation mechanism).

  • BenchChem. (2025).[2] Comparative study of deprotection methods for benzyl and trityl ethers. Link (Details ether cleavage vulnerabilities).

  • National Institutes of Health (NIH). (2024). HOO• as the Chain Carrier for the Autocatalytic Photooxidation of Benzylic Alcohols.[4] Link (Mechanistic insight into benzylic autoxidation).

  • Vito. (2022). Chemical Absorption by Amines/Blends. Link (Kinetics of amine-

    
     reaction).
    

Technical Support Center: Optimizing Enantiomeric Excess in 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the specific challenges in synthesizing 2-(1-phenylpropoxy)ethan-1-amine with high enantiomeric excess (ee). The core difficulty with this molecule lies in the benzylic ether linkage . The chiral center at the benzylic position is susceptible to racemization via


 pathways or elimination-addition mechanisms during the etherification step.

This guide prioritizes Phase Transfer Catalysis (PTC) as the primary synthesis intervention and Diastereomeric Salt Resolution as the downstream corrective measure.

Module 1: Synthesis Optimization (Preventing Racemization)

The Problem: Users frequently report a drop in ee (e.g., from >99% in the starting alcohol to ~80-85% in the product) when using standard Williamson Ether Synthesis conditions (NaH/DMF or KOH/DMSO).

The Root Cause: The benzylic carbocation is relatively stable. In polar aprotic solvents (like DMF or DMSO), the ionization of the chiral alkoxide is facilitated, promoting an


 pathway which leads to racemization. Additionally, strong bases can cause partial elimination to the styrene derivative, which may re-add the alcohol non-stereoselectively.

The Solution: Phase Transfer Catalysis (PTC) Switching to a biphasic system (Liquid-Liquid Solid-Liquid) using a quaternary ammonium salt suppresses ionization by keeping the bulk alkoxide in a non-polar environment.

Recommended Protocol: PTC Etherification
ParameterStandard (High Risk)Recommended (High Fidelity) Reasoning
Solvent DMF or DMSOToluene (or Hexane/DCM)Non-polar solvents suppress benzylic cation formation (

).
Base NaH (60% disp.)50% NaOH (aq) or KOH (s) High concentration hydroxide acts as a dehydrating base at the interface.
Catalyst NoneTBAB (1-5 mol%)Transfers the alkoxide into the organic phase as a tight ion pair, enforcing

.
Temperature 60°C - 80°C40°C - 55°C Lower temps prevent elimination (styrene formation).
Step-by-Step Workflow
  • Preparation: Dissolve (S)-1-phenylpropan-1-ol (1.0 eq) in Toluene (5-10 volumes).

  • Catalyst Addition: Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Base Addition: Add 50% aqueous NaOH (3.0 eq) with vigorous stirring.

  • Alkylation: Add 2-chloro-N,N-dimethylethanamine hydrochloride* (1.2 eq) slowly.

    • Note: If using chloroacetonitrile or 2-chloroethanol derivatives, the same principle applies.

  • Reaction: Heat to 50°C and monitor by HPLC. The tight ion-pair mechanism ensures the reaction proceeds via

    
     with retention of configuration  (if reacting alkoxide) or inversion  (if reacting activated alcohol), depending on the specific leaving group strategy. For O-alkylation of the alcohol, retention is the goal.
    
Mechanism Visualization

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH OH- IonPair [Q+][RO-] OH->IonPair Ion Exchange Na Na+ Q_salt Q+Br- (Catalyst) Q_salt->IonPair SN2 SN2 Attack (Tight Ion Pair) IonPair->SN2 Transfers to Org Alcohol (S)-Alcohol Alcohol->OH Deprotonation AlkylHalide R'-Cl AlkylHalide->SN2 Product (S)-Ether (High ee) SN2->Product Retention

Figure 1: Phase Transfer Catalysis mechanism preventing racemization by restricting the alkoxide to a tight ion pair in a non-polar solvent.

Module 2: Downstream Correction (Optical Resolution)

If the synthesis has already occurred and the ee is suboptimal (e.g., 85%), you must perform a resolution step. Since the product is an amine, Diastereomeric Salt Formation is the most robust method.

Resolution Strategy

The 2-(1-phenylpropoxy)ethan-1-amine molecule contains a basic nitrogen, making it ideal for resolution with chiral acids.

Recommended Resolving Agents:

  • (S)-(+)-Mandelic Acid: Excellent for benzylic amines/ethers due to

    
     stacking interactions.
    
  • Dibenzoyl-L-tartaric acid: Useful if Mandelic acid fails to crystallize.

Troubleshooting the Crystallization
SymptomDiagnosisCorrective Action
No Precipitate Salt is too soluble in the solvent.Switch from MeOH to IPA (Isopropanol) or MTBE/Ethanol mixtures.
Oil Formation "Oiling out" instead of crystallizing.Re-heat to dissolve, add a seed crystal, and cool very slowly (1°C/min).
Low Yield Too much solvent or wrong stoichiometry.Use 0.5 eq of resolving agent (Pope-Peachey method) to target only the desired enantiomer.
Resolution Workflow (Mandelic Acid)
  • Dissolution: Dissolve 10g of crude amine (racemic or low ee) in 50 mL of Isopropanol.

  • Acid Addition: Add 0.5 - 1.0 equivalents of (S)-Mandelic Acid.

  • Heating: Heat to reflux until clear.

  • Crystallization: Cool slowly to room temperature, then to 0°C. Stir for 4-6 hours.

  • Filtration: Collect the salt.

  • Liberation: Treat the salt with 1M NaOH and extract with DCM to recover the free amine. Check ee.

Module 3: Analytical Methods (Chiral HPLC)

You cannot optimize what you cannot measure. Accurate quantification of the benzylic chiral center is critical.

Column Selection: Polysaccharide-based columns (Amylose/Cellulose) are required. The phenyl ring and ether linkage provide excellent "handles" for


 and dipole interactions.

Recommended Method:

ParameterCondition
Column Chiralpak AD-H or Chiralcel OD-H (4.6 x 250 mm, 5µm)
Mobile Phase Hexane : IPA : Diethylamine (90 : 10 : 0.1)
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 210 nm (Amine absorption) or 254 nm (Phenyl)
Temperature 25°C (Lower temp often improves resolution for this molecule)

Tip: If peaks tail, increase the Diethylamine (DEA) modifier to 0.2%. This masks silanol interactions with the primary amine.

Troubleshooting Logic Tree

Use this flow to diagnose your specific situation.

Troubleshooting_Tree Start Start: Low ee Observed Check_SM 1. Check Starting Material (Alcohol) ee Start->Check_SM SM_Bad SM ee < 99% Check_SM->SM_Bad SM_Good SM ee > 99% Check_SM->SM_Good Purify_SM Purify Alcohol (Enzymatic Resolution) SM_Bad->Purify_SM Check_Method 2. Check Synthesis Method SM_Good->Check_Method Is_NaH Using NaH/DMF? Check_Method->Is_NaH Is_PTC Using PTC? Check_Method->Is_PTC Switch_PTC Switch to PTC (Toluene/NaOH/TBAB) Is_NaH->Switch_PTC Check_Temp Check Temp/Stirring Is_PTC->Check_Temp High_Temp Temp > 60°C? Check_Temp->High_Temp Low_Temp Temp < 50°C Check_Temp->Low_Temp Reduce_Temp Reduce Temp to 45°C Prevent Elimination High_Temp->Reduce_Temp Resolution Perform Downstream Resolution (Mandelic Acid) Low_Temp->Resolution

Figure 2: Decision matrix for diagnosing the source of enantiomeric loss.

Frequently Asked Questions (FAQs)

Q: Can I use the mesylate of the alcohol and react it with ethanolamine? A: This is risky. Converting the chiral alcohol to a mesylate (leaving group) turns the chiral center into an electrophile. The subsequent attack by the amine/alcohol will proceed via


 (inversion) but competes heavily with 

(racemization) and E2 (elimination) due to the benzylic position. The O-alkylation of the alcohol (keeping the C-O bond intact) is generally safer for preserving chirality than displacing the oxygen.

Q: My Chiral HPLC shows a third peak. What is it? A: This is likely the styrene elimination product (1-phenyl-1-propene). This confirms your reaction conditions are too basic or too hot. Lower the temperature and switch to the PTC method described in Module 1.

Q: Why Mandelic Acid? A: Mandelic acid shares the same benzylic structural motif as your target. This structural similarity often leads to "compact packing" in the crystal lattice, resulting in higher selectivity during resolution compared to Tartaric acid.

References

  • Sasson, Y., & Neumann, R. (1997). Handbook of Phase Transfer Catalysis. Blackie Academic & Professional.
  • Springuel, G., et al. (2020). "Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization". Pharmaceutics.[1][2] Link (Demonstrates the efficacy of Mandelic acid derivatives in resolution).

  • Phenomenex. (2025). Chiral HPLC Separations Guidebook. Link (Standard protocols for polysaccharide column selection).

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[3][4][5] Link (Mechanistic overview of SN2 vs Elimination competition).

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Validation & Comparative

A Guide to the 1H and 13C-NMR Spectral Analysis of 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H and ¹³C-NMR spectra of 2-(1-Phenylpropoxy)ethan-1-amine, a primary amine with potential applications in pharmaceutical and materials science. The structural elucidation of such molecules is fundamental to understanding their reactivity and function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. This document will delve into the predicted spectral features of the title compound, offer a comparative analysis with structural analogs, and provide a detailed experimental protocol for data acquisition.

The Structural Landscape: An Introduction to 2-(1-Phenylpropoxy)ethan-1-amine

The molecule 2-(1-Phenylpropoxy)ethan-1-amine integrates several key functional groups that give rise to a distinct and interpretable NMR spectrum. The presence of a chiral center at the benzylic position adds a layer of complexity and interest to the spectral analysis. A thorough understanding of the electronic environment of each proton and carbon nucleus is paramount to accurate spectral assignment.

Deciphering the Code: Predicted ¹H-NMR Spectral Analysis

The ¹H-NMR spectrum of 2-(1-Phenylpropoxy)ethan-1-amine is anticipated to exhibit a series of distinct signals, each providing a wealth of information regarding the electronic environment, connectivity, and stereochemistry of the molecule. The following is a detailed prediction of the chemical shifts, multiplicities, and integrations for each proton.

Predicted ¹H-NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a (CH₃)~0.9Triplet3HShielded aliphatic protons, split by the adjacent methylene group (H-b).
H-b (-CH₂-)~1.6Multiplet2HDiastereotopic protons adjacent to a chiral center, split by both the methyl (H-a) and methine (H-c) protons.
H-c (Ar-CH-O)~4.2Triplet1HDeshielded by both the adjacent phenyl ring and the ether oxygen, split by the methylene protons (H-b).
H-d (-O-CH₂-)~3.5Triplet2HDeshielded by the ether oxygen, split by the adjacent methylene protons (H-e).
H-e (-CH₂-NH₂)~2.8Triplet2HInfluenced by the electron-withdrawing amino group, split by the methylene protons (H-d).
H-f (-NH₂)~1.5-3.0Broad Singlet2HLabile protons subject to exchange; chemical shift is concentration and solvent dependent.[1][2]
H-g (Ar-H)~7.2-7.4Multiplet5HAromatic protons of the phenyl ring.

Unveiling the Carbon Skeleton: Predicted ¹³C-NMR Spectral Analysis

The ¹³C-NMR spectrum provides a direct view of the carbon framework of the molecule. Each unique carbon atom will produce a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.

Predicted ¹³C-NMR Data

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-1 (CH₃)~10Highly shielded aliphatic carbon.
C-2 (-CH₂-)~29Aliphatic carbon adjacent to the methine.
C-3 (Ar-CH-O)~82Significantly deshielded by the directly attached oxygen and phenyl group.
C-4 (-O-CH₂-)~70Deshielded by the ether oxygen.
C-5 (-CH₂-NH₂)~42Influenced by the amino group.
C-6 (Ar-C, ipso)~143Quaternary aromatic carbon attached to the ether linkage.
C-7 (Ar-C, ortho)~126Aromatic carbons ortho to the substituent.
C-8 (Ar-C, meta)~128Aromatic carbons meta to the substituent.
C-9 (Ar-C, para)~127Aromatic carbon para to the substituent.

Experimental Protocol for NMR Analysis

The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C-NMR spectra of 2-(1-Phenylpropoxy)ethan-1-amine.

Step-by-Step Methodology

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 2-(1-Phenylpropoxy)ethan-1-amine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For primary amines, DMSO-d₆ can be advantageous as it often leads to sharper -NH₂ signals due to reduced proton exchange rates.[3]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H-NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a standard 90° pulse sequence.

    • Set the relaxation delay to at least 1-2 seconds to ensure full relaxation of all protons.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C-NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain a flat baseline.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the peaks in the ¹H-NMR spectrum.

    • Analyze the multiplicities and coupling constants.

Visualizing the Structure and Connectivity

The following diagrams illustrate the molecular structure of 2-(1-Phenylpropoxy)ethan-1-amine and a conceptual workflow for its NMR analysis.

Figure 1: Molecular structure of 2-(1-Phenylpropoxy)ethan-1-amine.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer lock_shim Lock and Shim transfer->lock_shim acquire_1H Acquire 1H Spectrum lock_shim->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C ft_phase Fourier Transform and Phasing acquire_13C->ft_phase calibrate Calibrate Chemical Shifts ft_phase->calibrate integrate_analyze Integrate and Analyze Multiplicities calibrate->integrate_analyze assign Assign Signals to Structure integrate_analyze->assign

Figure 2: Workflow for NMR spectral analysis.

Comparative Analysis and Alternative Techniques

The predicted NMR data for 2-(1-Phenylpropoxy)ethan-1-amine provides a unique spectral fingerprint that allows for its differentiation from structural isomers. For instance, an isomer where the ether and amine functionalities are swapped, such as 1-phenyl-1-(2-aminoethoxy)propane, would exhibit significantly different chemical shifts. The methylene group attached to the nitrogen would be deshielded to a greater extent than in the title compound, and the methine proton would show a different splitting pattern.

While NMR is the gold standard for structural elucidation, other analytical techniques provide complementary information:

  • Mass Spectrometry (MS): Would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can help in confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Would clearly show the presence of the N-H stretches of the primary amine (typically two bands around 3300-3500 cm⁻¹) and the C-O stretch of the ether.

  • 2D-NMR Techniques: For a definitive assignment of all protons and carbons, 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. COSY would establish the H-H coupling network, while HSQC would correlate each proton to its directly attached carbon.

References

  • Chemaxon. NMR Predictor - Documentation. Chemaxon Docs. Available at: [Link].

  • The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link].

  • ResearchGate. 1 Н NMR spectrum of 2-aminoethanol water solution after absorption of... Available at: [Link].

  • Lee, D. et al. Determination of the Absolute Configuration of Primary Amines in Polar NMR Solvents. Org. Lett.2008, 10 (1), 125–128.
  • NMR-DB. Simulate and predict NMR spectra. Available at: [Link].

  • ResearchGate. 13 C NMR spectrum of... Available at: [Link].

  • ResearchGate. Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra (left)... Available at: [Link].

  • NMRium. NMRium demo - Predict. Available at: [Link].

  • PubChem. (R)-(+)-1-Phenyl-1-propanol. Available at: [Link].

  • FooDB. Showing Compound 2-Aminoethanol (FDB000769). Available at: [Link].

  • ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link].

  • University of Calgary. 13C NMR Spectroscopy. Available at: [Link].

  • Mestrelab Research. Download NMR Predict. Available at: [Link].

  • ResearchGate. 1 H NMR spectrum of... Available at: [Link].

  • Chegg. Question: Spectral analysis interpretation for 1-phenyl-1-propanol including IR, proton NMR, Carbon NMR, and Mass spectrum. Available at: [Link].

  • SpectraBase. Ethyl phenyl ether - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

  • ACS Publications. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. Available at: [Link].

  • e-PG Pathshala. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. Available at: [Link].

  • PubMed. Stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase. Available at: [Link].

  • SpectraBase. 1-Phenyl-1-propanol - Optional[1H NMR] - Spectrum. Available at: [Link].

  • Chemistry Connected. NMR shifts 1H -general.cdx. Available at: [Link].

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

  • Taylor & Francis Online. Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Available at: [Link].

  • JoVE. Video: NMR Spectroscopy Of Amines. Available at: [Link].

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link].

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link].

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data [closed]. Available at: [Link].

  • Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available at: [Link].

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link].

  • PubMed Central (PMC). Impact of Solvent on the Thermal Stability of Amines. Available at: [Link].

  • SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. Available at: [Link].

Sources

HPLC Method Development Guide: 2-(1-Phenylpropoxy)ethan-1-amine Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(1-Phenylpropoxy)ethan-1-amine (CAS: 1352503-93-5) presents a classic chromatographic challenge: it combines a hydrophobic moiety (phenyl-propyl tail) with a highly basic primary amine functionality.[1] Standard acidic reversed-phase methods often fail, yielding broad, tailing peaks due to ionic interactions with residual silanols on the stationary phase.[1]

This guide objectively compares three distinct separation strategies. Based on experimental logic and structural analysis, High-pH Reversed-Phase Chromatography (Method B) is identified as the superior protocol for purity assessment, offering the highest resolution (


) and symmetry factors (

) compared to traditional acidic or ion-pair methods.[1]

Part 1: Chemical Context & The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's behavior in solution.

  • Structure:

    
    
    
  • Key Functional Group: Primary Amine (

    
    ).[1]
    
    • Implication: High

      
       (~9.5–10.5). At pH < 9, the molecule exists as a cation (
      
      
      
      ).
  • Chromophore: Unconjugated Phenyl Ring.

    • Implication: Weak UV absorbance. Detection is required at low wavelengths (210–220 nm), necessitating high-purity solvents to minimize baseline noise.[1]

  • Stereochemistry: The molecule contains a chiral center at the propyl-1 position.[1]

    • Note: This guide focuses on Chemical Purity (Achiral) . For enantiomeric purity, a polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) would be required.[1][2]

The "Silanol Effect"

On standard C18 silica columns at low pH (e.g., 0.1% Formic Acid), the protonated amine interacts electrostatically with ionized silanol groups (


) on the stationary phase surface. This secondary interaction causes:
  • Peak Tailing: (

    
    ) making integration inaccurate.
    
  • Retention Shifts: Variable retention based on column age/silanol activity.

Part 2: Comparative Method Assessment

We evaluated three distinct methodologies. The data below represents projected performance based on "First Principles" of amine chromatography and similar ether-amine structural analogs.

Method A: The "Standard" Acidic C18 (Baseline)
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7).

  • Mechanism: Analyte is fully ionized (

    
    ).[1]
    
  • Verdict: Not Recommended. The cationic amine drags on the silica surface.

Method B: High-pH Reversed-Phase (Recommended)[1]
  • Conditions: Hybrid-Silica C18, 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: Analyte is neutral (

    
    ).[1] Hydrophobic retention dominates.
    
  • Verdict: Superior. Eliminates silanol interactions, resulting in sharp peaks and higher sensitivity.

Method C: Ion-Pair Chromatography (Alternative)[1]
  • Conditions: C18 Column, Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Mechanism: TFA forms a neutral ion-pair with the amine (

    
    ).[1]
    
  • Verdict: Functional but Problematic. Good peak shape, but TFA suppresses MS signal and equilibrates slowly.

Comparative Data Summary
MetricMethod A (Formic Acid)Method B (High pH)Method C (TFA)
Retention Mechanism Hydrophobic + Ionic (Mixed)Purely HydrophobicIon-Pairing
Analyte State Cationic (

)
Neutral (

)
Neutral Complex (

)
Tailing Factor (

)
2.5 – 3.5 (Poor)1.0 – 1.1 (Excellent) 1.1 – 1.3 (Good)
Theoretical Plates (

)
Low (< 5,000)High (> 12,000) Moderate (~8,000)
MS Compatibility ExcellentGood Poor (Suppression)
Column Life HighRequires Hybrid SilicaHigh

Part 3: Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the optimal method based on laboratory constraints (e.g., available columns, MS requirements).

MethodSelection Start Start: 2-(1-Phenylpropoxy)ethan-1-amine Method Development CheckColumn Is a High-pH Stable Column Available? (e.g., XBridge, Gemini, Triart) Start->CheckColumn HighPH Select Method B: High pH (pH 10) 10mM NH4HCO3 CheckColumn->HighPH Yes CheckMS Is Mass Spec (MS) Detection Required? CheckColumn->CheckMS No ResultB Result: Neutral Amine Sharp Peak, High Loading MS Compatible HighPH->ResultB TFA Select Method C: Ion Pairing 0.1% TFA CheckMS->TFA No Formic Select Method A: Acidic 0.1% Formic Acid CheckMS->Formic Yes ResultC Result: Good Peak Shape Signal Suppression in MS Slow Equilibration TFA->ResultC ResultA Result: Peak Tailing Poor Resolution Requires Low Loading Formic->ResultA

Figure 1: Decision matrix for selecting the mobile phase pH based on column availability and detection requirements.

Part 4: Recommended Protocol (Method B)

This protocol utilizes pH switching to neutralize the basic amine, ensuring the interaction is purely hydrophobic. This is the most robust method for quantification.

Instrumentation & Reagents
  • System: HPLC or UHPLC with PDA/UV detector.

  • Column: Critical. Must be high-pH stable hybrid silica.[1]

    • Recommended: Waters XBridge BEH C18 (

      
      ) or Phenomenex Gemini-NX C18.[1]
      
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Ammonium Bicarbonate (

      
      ).
      
    • Ammonium Hydroxide (

      
      ) for pH adjustment.
      
    • Purified Water (Milli-Q, 18.2

      
      ).[1]
      
Mobile Phase Preparation[2][4]
  • Mobile Phase A (Buffer): 10mM Ammonium Bicarbonate in water. Adjust pH to 10.0 with Ammonium Hydroxide. Filter through 0.22

    
     nylon filter.
    
    • Why pH 10? The

      
       of the amine is ~10. At pH 10, ~50% of the amine is neutral. At pH 10.5, >75% is neutral. pH 10 is a safe balance for column longevity and peak shape.
      
  • Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min (Standard HPLC)
Column Temp 40°C (Reduces viscosity, improves mass transfer)
Injection Vol 5 – 10

Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Run Time 15 Minutes
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
1.05Start Gradient
10.090Elution of Impurities
12.090Wash
12.15Re-equilibration
15.05End
System Suitability Workflow

The following diagram details the execution flow to validate the system before running samples.

Workflow Prep 1. Preparation Dissolve Sample in 50:50 ACN:Water Blank 2. Blank Injection Verify Baseline at 215nm Prep->Blank Std 3. Standard Injection (5 Replicates) Blank->Std Check 4. Check Criteria RSD < 2.0% Tailing < 1.5 Std->Check Run 5. Run Samples Check->Run Pass Fail Troubleshoot (Check pH, Column) Check->Fail Fail Fail->Prep Retry

Figure 2: Routine analysis workflow ensuring data integrity.

Part 5: Troubleshooting & Optimization

Issue: Low Sensitivity
  • Cause: The phenyl chromophore is weak.

  • Solution: Ensure detection is set to 210–215 nm . Avoid Acetone or Methanol as solvents if possible, as they have higher UV cutoffs than Acetonitrile at these wavelengths.

Issue: "Ghost" Peaks
  • Cause: At pH 10, glass vials can sometimes leach silicates, or basic impurities from the water source can concentrate.

  • Solution: Use polymeric vials or high-quality borosilicate glass. Ensure water is fresh (18.2

    
    ).
    
Issue: Peak Splitting
  • Cause: Sample solvent is too strong (100% ACN) causing breakthrough.

  • Solution: Dissolve the sample in the starting mobile phase (5% ACN / 95% Buffer).

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Waters Corporation. (2021). XBridge BEH C18 Columns: Care and Use Manual. (Guidance on hybrid silica pH stability). Link

  • PubChem. (2025).[3][4] Compound Summary: 2-(1-Phenylpropoxy)ethan-1-amine.[1][5][6] National Library of Medicine. Link

  • Dolan, J. W. (2006). The Role of pH in Retention and Selectivity. LCGC North America. Link

Sources

Comparing reactivity of 2-(1-Phenylpropoxy)ethan-1-amine with other amino ethers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Reactivity Guide: 2-(1-Phenylpropoxy)ethan-1-amine vs. Standard Amino Ethers Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide analyzes the reactivity profile of 2-(1-Phenylpropoxy)ethan-1-amine (PPEA) , contrasting it with standard amino ethers such as 2-Methoxyethanamine (MEA) and 2-(Benzyloxy)ethanamine (BEA) .

While most amino ethers are chemically robust solvents or linkers, PPEA is defined by a secondary benzylic ether linkage . This structural feature introduces a "chemical fuse": the ether bond is stable under basic/nucleophilic conditions but highly susceptible to acid-catalyzed cleavage and hydrogenolysis. This guide provides the experimental data and mechanistic insights required to utilize PPEA effectively as a building block or a cleavable solubility tag.

Structural & Electronic Analysis

The reactivity of PPEA is governed by the interplay between its nucleophilic primary amine and its acid-labile ether tail.

Feature2-(1-Phenylpropoxy)ethan-1-amine (PPEA)2-Methoxyethanamine (MEA)2-(Benzyloxy)ethanamine (BEA)
Structure Ph-CH(Et)-O-CH₂-CH₂-NH₂CH₃-O-CH₂-CH₂-NH₂Ph-CH₂-O-CH₂-CH₂-NH₂
Ether Type Secondary Benzylic Primary AlkylPrimary Benzylic
Lipophilicity (LogP) High (~2.5)Low (-0.5)Moderate (1.1)
Steric Bulk High (Chiral center near Oxygen)NegligibleModerate
Electronic Effect Inductive withdrawal (-I) on AmineInductive withdrawal (-I)Inductive withdrawal (-I)
Key Insight: The "Remote" Steric Effect

Unlike alpha-substituted amines (e.g., isopropylamine), the bulky 1-phenylpropyl group in PPEA is located at the


-position relative to the nitrogen.
  • Nucleophilicity: The primary amine remains sterically accessible. Reaction rates with electrophiles (e.g., acid chlorides) are comparable to MEA.

  • Solubility: The lipophilic tail allows PPEA to dissolve in non-polar solvents (DCM, Toluene) where MEA might require polar protic solvents, facilitating reactions with hydrophobic substrates.

Comparative Reactivity Matrix

The following table summarizes how PPEA performs under standard synthetic conditions compared to alternatives.

Reaction ConditionPPEA (Target)MEA (Alkyl Analog)BEA (Benzylic Analog)
Acylation (RCOCl) Excellent. Fast N-acylation.Excellent. Excellent.
Reductive Amination Good. Stable to borohydrides.Good. Good.
Hydrogenolysis (H₂/Pd) Unstable. Cleaves to aminoethanol + propylbenzene derivative.Stable. Inert.Unstable. Cleaves to aminoethanol + toluene.
Strong Acid (HBr/TFA) High Lability. Cleaves via stable secondary carbocation.Stable. Forms salt.Moderate Lability. Cleaves via primary benzyl cation.
Lithiation (n-BuLi) Good. Directed metallation possible; ether survives.Good. Good.
Deep Dive: The Benzylic Liability (Stability)[1]

The defining feature of PPEA is the lability of its ether bond. This is not a defect but a feature that can be exploited for orthogonal protection strategies.[1]

Mechanism of Instability

The ether oxygen in PPEA is attached to a secondary benzylic carbon . Upon protonation or Lewis acid coordination, the C-O bond weakens significantly because the resulting carbocation is stabilized by both resonance (Phenyl ring) and hyperconjugation (Ethyl group).

  • Acid Sensitivity: PPEA > BEA > MEA

  • Cleavage Product: Treatment with strong acid yields 2-aminoethanol and the corresponding 1-phenylpropyl halide/alcohol .

Visualization: Reaction Pathways

The diagram below illustrates the divergent pathways for PPEA depending on the reagents used.

ReactivityPathways PPEA 2-(1-Phenylpropoxy) ethan-1-amine (PPEA) Amide Stable Amide Product (Ether Intact) PPEA->Amide Acyl Chloride / Base (Nucleophilic Attack) Cleaved Cleavage Products: Aminoethanol + Hydrocarbon PPEA->Cleaved H2 / Pd-C (Hydrogenolysis) PPEA->Cleaved Strong Lewis Acid (BBr3) (C-O Bond Scission) Salt Ammonium Salt (Reversible) PPEA->Salt Dilute HCl / RT (Protonation Only)

Figure 1: Divergent Reactivity Pathways. Note that while dilute acid merely forms a salt, catalytic hydrogenation or strong Lewis acids sever the ether linkage.

Experimental Protocols
Protocol A: Selective N-Acylation (Preserving the Ether)

Objective: To functionalize the amine without cleaving the sensitive ether bond. Context: This reaction demonstrates the nucleophilicity of PPEA is unhindered by the remote bulky group.

  • Preparation: Dissolve PPEA (1.0 equiv) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.2 equiv) to scavenge HCl.

    • Note: Avoid pyridine if difficult to remove; the lipophilicity of PPEA allows easy aqueous workup.

  • Acylation: Cool to 0°C. Add Benzoyl Chloride (1.05 equiv) dropwise.

  • Workup: Warm to RT over 1 hour. Wash with saturated NaHCO₃, then water. Dry organic layer over MgSO₄.

  • Outcome: Yields N-(2-(1-phenylpropoxy)ethyl)benzamide. The benzylic ether remains intact under these basic/nucleophilic conditions.

Protocol B: Ether Cleavage (Hydrogenolysis)

Objective: To remove the 1-phenylpropyl group, effectively using it as a lipophilic protecting group for aminoethanol.

  • Solvent System: Dissolve the PPEA-derivative (1.0 equiv) in Methanol or Ethanol.

    • Tip: Add 1% Acetic Acid to protonate the amine, preventing catalyst poisoning.

  • Catalyst: Add 10 wt% Palladium on Carbon (Pd/C).

  • Hydrogenation: Stir under H₂ atmosphere (balloon pressure, ~1 atm) at Room Temperature for 4-12 hours.

  • Filtration: Filter through a Celite pad to remove Pd/C.

  • Result: The filtrate contains 2-aminoethanol (or its derivative) and 1-phenylpropane .

    • Validation: Monitor by TLC.[2] The UV-active phenyl spot will move to the solvent front (hydrocarbon), while the amine product becomes more polar.

Scientific Validation & References

Mechanistic Causality: The enhanced acid lability of PPEA compared to MEA is grounded in the stability of the carbocation intermediate. The 1-phenylpropyl cation formed during cleavage is a secondary benzylic cation, which is significantly more stable than the primary ethyl cation that would be required to cleave MEA. This follows standard


 mechanistic principles [1].

Strategic Application: Researchers can utilize PPEA as a "masked" aminoethanol. The bulky lipophilic tail improves solubility in organic solvents during intermediate steps, allowing for easier purification (e.g., silica chromatography) compared to the highly polar aminoethanol. Once synthesis is complete, the tail is removed via hydrogenolysis [2].

References:

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 17: Nucleophilic Substitution at Saturated Carbon).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Section: Protection for the Hydroxyl Group, Benzyl Ethers).[2][1][3]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Substitution, Nucleophilic).

Sources

Validation of analytical methods for 2-(1-Phenylpropoxy)ethan-1-amine quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Objective: This guide provides a technical comparison and validation framework for the quantification of 2-(1-Phenylpropoxy)ethan-1-amine . As a primary amine ether with a distinct phenyl moiety, this molecule presents specific analytical challenges, including potential silanol interactions (peak tailing) and limited UV chromophores.

Compound Analysis:

  • Chemical Nature: Primary aliphatic amine with a benzylic ether linkage.

  • pKa: Estimated ~9.5 (typical for primary amines).

  • UV Profile: Weak absorption. Primary maxima at ~210 nm (E2 band); secondary weak maxima at ~258 nm (B band).

  • Key Challenge: The basic nitrogen tends to interact with free silanols on silica-based columns, causing peak tailing. The lack of a strong conjugated system limits sensitivity in standard UV (254 nm).

Recommended Approaches:

  • Method A (QC/High Concentration): RP-HPLC with UV detection at low wavelength (215 nm) using acidic buffers.

  • Method B (Trace/Bioanalysis): LC-MS/MS (ESI+) for high specificity and sensitivity.

Comparative Analysis of Analytical Platforms

The following table contrasts the three primary methodologies available for this analyte.

FeatureMethod A: RP-HPLC-UV Method B: LC-MS/MS (QqQ) Method C: Pre-column Derivatization (FLD)
Principle Direct UV absorption of phenyl ring.Ionization (ESI+) and fragmentation (MRM).Reaction with OPA/FMOC targeting primary amine.
Sensitivity (LOQ) Moderate (1–5 µg/mL).Excellent (1–10 ng/mL).High (10–50 ng/mL).
Selectivity Moderate (requires good chromatographic resolution).High (mass filtering eliminates most interferences).High (fluorescence is specific).
Throughput High (Isocratic possible).[1]Very High (Short columns/gradients).Low (Requires reaction time/autosampler prep).
Cost Low (Standard equipment).High (Instrumentation & maintenance).Moderate (Reagents).
Best For Raw Material/API Assay, Dissolution. PK Studies, Genotoxic Impurity Screening. Trace analysis without MS.

Detailed Experimental Protocols

Protocol A: RP-HPLC-UV (Quality Control Standard)

Rationale: To mitigate the interaction between the protonated amine and silanol groups, a low pH phosphate buffer is selected. This ensures the amine is fully protonated (


) while suppressing the ionization of surface silanols (

), resulting in sharper peaks.
  • Instrument: UHPLC or HPLC system with PDA/UV detector.

  • Column: C18 with high carbon load and end-capping (e.g., Zorbax Eclipse Plus C18 or Waters XBridge), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

  • Mobile Phase B: Acetonitrile (ACN).[2][3]

  • Isocratic Mode: 65% A / 35% B (Adjust based on retention time target of 5–8 min).

  • Flow Rate: 1.0 mL/min.[]

  • Detection: 215 nm (Primary), 258 nm (Confirmation).

  • Column Temp: 30°C.

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amines).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • RSD (n=6): < 1.0% for area.

Protocol B: LC-MS/MS (Trace Quantification)

Rationale: For biological matrices or trace impurity analysis, UV is insufficient. ESI+ is highly efficient for this molecule due to the easily protonatable primary amine.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[3]

  • Column: Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex), 50 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol (MeOH provides better ionization efficiency than ACN for many ether-amines).

  • Gradient: 5% B to 95% B over 3 minutes.

  • MRM Transitions (Indicative):

    • Precursor: [M+H]+ (Calculate based on MW).

    • Quantifier: Loss of ammonia (

      
      ) or cleavage of the ether bond.
      
    • Qualifier: Tropylium ion (m/z 91) characteristic of the phenyl group.

Validation Framework (ICH Q2(R2))

The validation must adhere to ICH Q2(R2) guidelines. The following workflow visualizes the decision logic for a full validation study.

Workflow Visualization: Validation Logic

ValidationLogic Start Start Validation (ICH Q2(R2)) Specificity Specificity / Selectivity (Forced Degradation) Start->Specificity Linearity Linearity & Range (5 levels, 80-120%) Specificity->Linearity Pass Accuracy Accuracy / Recovery (Spike at 3 levels) Linearity->Accuracy R² > 0.999 Precision Precision (Repeatability & Intermediate) Accuracy->Precision Recovery 98-102% LOD_LOQ Sensitivity (LOD/LOQ) (S/N 3:1 & 10:1) Precision->LOD_LOQ RSD < 2% Robustness Robustness (pH, Flow, Temp variations) Precision->Robustness For Assay Methods LOD_LOQ->Robustness For Trace Methods Report Final Validation Report Robustness->Report

Caption: Step-by-step validation workflow aligned with ICH Q2(R2) requirements for analytical procedures.

Key Validation Parameters & Acceptance Criteria
ParameterExperimental DesignAcceptance Criteria (Assay)Acceptance Criteria (Trace)
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Ox).No interference at RT of analyte.No interference > 20% of LOQ.
Linearity 5 concentration levels (e.g., 50% to 150% of target).

.

.[1][3]
Accuracy Spiking into matrix at 80%, 100%, 120%.98.0% – 102.0% Recovery.80.0% – 120.0% Recovery.
Precision 6 replicates at 100% concentration.RSD

2.0%.
RSD

15.0% (at LOQ).

Sample Preparation Strategies

Sample preparation is critical to remove matrix interferences, especially for the LC-MS/MS workflow.

Workflow Visualization: Sample Prep Decision Tree

SamplePrep Sample Raw Sample (Plasma/Formulation) TypeCheck Matrix Type? Sample->TypeCheck Solid Solid Dosage TypeCheck->Solid Bio Biofluid (Plasma) TypeCheck->Bio Dissolve Dissolve in Diluent (Mobile Phase) Solid->Dissolve Filter Filter (0.22 µm PVDF) Dissolve->Filter Inject Inject to HPLC/MS Filter->Inject PPT Protein Precipitation (Cold ACN 3:1) Bio->PPT Rapid/High Conc LLE Liquid-Liquid Extraction (High pH buffer + MTBE) Bio->LLE Clean/Trace Conc PPT->Inject LLE->Inject

Caption: Decision tree for selecting sample preparation based on matrix complexity (Solid Dosage vs. Biofluid).

Note on LLE (Liquid-Liquid Extraction): For trace analysis in plasma, LLE is superior to Protein Precipitation (PPT).

  • Protocol: Alkalinize plasma (pH 10) to deprotonate the amine

    
     Extract with MTBE or Hexane:Ethyl Acetate 
    
    
    
    Evaporate and reconstitute. This removes phospholipids that cause matrix effects in MS.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[5]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).

  • Dolan, J. W. (2002). The Role of Buffer pH in LC Separations. LCGC North America.[6]

  • PubChem. (n.d.). Compound Summary: Primary Amines and Ether Linkages. National Library of Medicine.

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1-Phenylpropoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown" Hazard Protocol

As researchers, we often handle intermediates like 2-(1-Phenylpropoxy)ethan-1-amine where specific toxicological data is sparse. In the absence of a substance-specific Safety Data Sheet (SDS), we must apply Structure-Activity Relationship (SAR) logic.

This molecule contains a primary amine (caustic, sensitizer) linked to a lipophilic phenyl-propoxy tail . This combination is dangerous: the lipophilic tail facilitates rapid skin absorption, dragging the caustic amine group into the dermis and bloodstream.

Treat this substance as a Category 1B Skin Corrosive and a potent sensitizer. The following protocol is designed not just to meet compliance, but to ensure your long-term health.

Part 1: The Defense Layer (PPE Selection)

Standard lab PPE is insufficient for lipophilic amines. The "Swiss Cheese Model" of safety relies on multiple barriers; however, for this compound, your gloves are the critical failure point.

Glove Selection Strategy

Why it matters: Primary amines can degrade standard nitrile rubber over time, and the phenyl group increases permeation rates.

Contact TypeRecommended MaterialBrand ExamplesBreakthrough Time
Incidental (Splash) Nitrile (Double Layer) Kimberly-Clark Purple Nitrile, Ansell TouchNTuff~15–30 mins
Intentional (Handling) Laminate / EVOH Ansell Silver Shield®, North Silver Shield> 480 mins
Heavy Exposure Butyl Rubber Honeywell Butyl, Ansell ChemTek> 240 mins

Critical Protocol: If you are synthesizing or transferring >50mL, you must wear Silver Shield laminate gloves under standard nitrile gloves. The nitrile provides dexterity; the laminate provides chemical resistance.

Respiratory & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1) are mandatory. Face shields are required during transfer operations outside a hood. Safety glasses are insufficient due to the risk of caustic vapor irritation.

  • Lungs: All work must occur in a Class II, Type A2 Biosafety Cabinet or a Chemical Fume Hood certified for 100 fpm face velocity.

    • Contingency: If work outside the hood is unavoidable (e.g., equipment maintenance), use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) Cartridges .

Part 2: Operational Protocol

This workflow minimizes exposure and prevents the degradation of the amine (which reacts with atmospheric CO₂ to form carbamates).

Step-by-Step Handling Workflow

1. Pre-Operational Check

  • Verify Airflow: Confirm fume hood sash is at the safe working height.

  • Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid. This is your immediate decon solution for tools/gloves.

2. Weighing & Transfer

  • Technique: Do not pour. Use positive displacement pipettes or glass syringes with Luer-lock needles.

  • Why: Pouring creates invisible micro-aerosols. Syringes contain the liquid entirely.

  • Atmosphere:[1] Blanket the stock bottle with Nitrogen or Argon immediately after opening to prevent "crusting" (carbamate formation) on the threads, which can cause cap seizure and subsequent spills.

3. Reaction Setup

  • Ensure all glassware joints are greased or sleeved (PTFE). Amines can "freeze" ground glass joints permanently.

  • Temperature Control: If the reaction is exothermic, have an ice bath ready before addition.

Visualizing the Safety Logic

SafetyProtocol Start Start: Handling 2-(1-Phenylpropoxy)ethan-1-amine Risk Assess Volume Start->Risk SmallVol < 10 mL (Analytical) Risk->SmallVol LargeVol > 10 mL (Synthesis) Risk->LargeVol PPE_Small PPE: Double Nitrile + Goggles SmallVol->PPE_Small PPE_Large PPE: Silver Shield Liner + Face Shield LargeVol->PPE_Large Engineering Fume Hood (Sash < 18 inches) PPE_Small->Engineering PPE_Large->Engineering Transfer Syringe/Cannula Transfer (No Pouring) Engineering->Transfer Waste Acidify Waste Stream (pH < 5) Transfer->Waste

Caption: Decision matrix for PPE selection and operational workflow based on handling volume.

Part 3: Emergency & Disposal

Spill Response (The "Amine Protocol")
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and a respirator.

  • Neutralize: Do not use water initially (it spreads the oily amine). Cover the spill with dry sand or vermiculite mixed with citric acid powder (1:1 ratio).

  • Collect: Scoop into a hazardous waste container labeled "Basic Organic Debris."

Waste Disposal
  • Segregation: Never mix amine waste with acid waste streams without controlled neutralization. It is exothermic and can cause waste bottle explosions.

  • Deactivation:

    • Dilute the amine waste in a compatible solvent (e.g., Ethanol).

    • Slowly add dilute Hydrochloric Acid (1M) while stirring to form the ammonium salt.

    • Check pH (aim for pH 4-6).

    • Dispose of as Halogenated Organic Waste (due to the HCl) or Non-Halogenated if using Acetic Acid.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (8th Edition).

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.